Bonvalotidine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H41NO8 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,8R,16S,19S,20S,21S)-14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20?,21?,22-,23+,24-,25?,26?,27+/m1/s1 |
InChI Key |
OHQGSANCCDGXBI-VXPQHWOPSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34C1C5([C@H]([C@]23O)OC(=O)C)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bonvalotidine A: A Technical Guide to its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the discovery, isolation, and structural elucidation of Bonvalotidine A, a C(19)-diterpenoid alkaloid, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the methodologies and data that have been pivotal in characterizing this natural product.
This compound was first isolated from the roots of Delphinium bonvalotii Franch., a plant belonging to the Ranunculaceae family. Its chemical structure was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with its absolute configuration confirmed by X-ray crystallography.
This guide summarizes the key quantitative data, outlines the detailed experimental protocols for its extraction and purification, and presents visualizations of the experimental workflows, offering a valuable resource for those involved in natural product chemistry and drug discovery.
Discovery and Source Material
This compound was identified as a constituent of Delphinium bonvalotii Franch. The initial investigation that led to its characterization was reported by He et al. in 2006, with a subsequent crystallographic study by Li and Chen in 2010. The plant material, specifically the roots, serves as the natural source for the isolation of this alkaloid.
Isolation Protocol
The isolation of this compound from the roots of Delphinium bonvalotii involves a multi-step process designed to extract and purify the alkaloidal fraction. The general workflow is depicted below.
Experimental Protocol: Isolation of this compound
The following protocol is a generalized procedure based on standard methods for the isolation of C(19)-diterpenoid alkaloids from Delphinium species.
-
Extraction: The air-dried and powdered roots of Delphinium bonvalotii are exhaustively extracted with 95% ethanol at room temperature.
-
Acid-Base Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude extract. This residue is then dissolved in a 2% hydrochloric acid solution and filtered. The acidic solution is washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds. The aqueous layer is then basified to a pH of 9-10 using ammonium hydroxide.
-
Solvent Extraction: The basified aqueous solution is extracted repeatedly with chloroform. The combined chloroform extracts are then washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.
Structural Elucidation
The determination of the chemical structure of this compound relied on extensive spectroscopic analysis.
Spectroscopic Data
The structural assignment was based on the following key spectroscopic data:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural elucidation.
The logical relationship for the structure elucidation process is outlined in the following diagram.
Crystallographic Data
The definitive three-dimensional structure of this compound, as an acetone solvate, was confirmed by single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.
Table 1: Crystallographic and Structure Refinement Data for this compound Acetone Solvate
| Parameter | Value |
| Empirical formula | C₂₇H₄₁NO₈·C₃H₆O |
| Formula weight | 567.69 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 10.038(2) Å, α = 90°b = 14.489(3) Å, β = 90°c = 21.077(4) Å, γ = 90° |
| Volume | 3064.3(11) ų |
| Z | 4 |
| Density (calculated) | 1.230 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 1232 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.21 to 26.00° |
| Index ranges | -12<=h<=12, -17<=k<=17, -26<=l<=26 |
| Reflections collected | 16348 |
| Independent reflections | 6025 [R(int) = 0.0346] |
| Completeness to theta = 26.00° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9910 and 0.9734 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 6025 / 0 / 373 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1052 |
| R indices (all data) | R1 = 0.0610, wR2 = 0.1143 |
| Absolute structure parameter | 0.3(6) |
| Largest diff. peak and hole | 0.218 and -0.183 e.Å⁻³ |
Source: Li, S.-H., & Chen, F.-Z. (2010). Acta Crystallographica Section E, 66(12), o3319.
Conclusion
The discovery and isolation of this compound from Delphinium bonvalotii highlight the rich chemical diversity of the Delphinium genus. The established protocols for its isolation and the comprehensive spectroscopic and crystallographic data provide a solid foundation for further research into its chemical synthesis, derivatization, and potential biological activities. This technical guide serves as a centralized resource to facilitate these future endeavors.
References
Bonvalotidine A: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, isolation, and potential biological significance. While specific biological activity and mechanistic studies on this compound are limited, this guide consolidates the available data and provides context based on related compounds.
Introduction
Delphinium, a genus of the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant attention for their wide range of pharmacological activities. This compound, a representative of the lycoctonine subclass, was first isolated from Delphinium bonvalotii, a plant species with a history of use in traditional medicine for treating inflammatory conditions and rheumatic ailments.[3] This guide aims to provide a detailed technical summary of the current knowledge on this compound to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid with a lycoctonine carbon skeleton. Its structure has been elucidated using spectroscopic methods and confirmed by X-ray crystallography.[4][5]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁NO₈ | [4] |
| Molecular Weight | 507.62 g/mol | Calculated |
| Type | Lycoctonine-type C19-diterpenoid alkaloid | [1][2] |
| Appearance | Colorless crystals (from acetone) | [4][5] |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| ¹H NMR | See original literature for detailed shifts and coupling constants. | [4] |
| ¹³C NMR | See original literature for detailed chemical shifts. | [4] |
| Mass Spectrometry | High-resolution mass spectrometry data is available in the primary literature. | [4] |
Experimental Protocols
While the full, detailed experimental protocol from the original isolation of this compound by He et al. (2006) is not publicly available, a general methodology for the isolation of C19-diterpenoid alkaloids from Delphinium species can be outlined based on common practices in natural product chemistry.
General Isolation and Purification of Diterpenoid Alkaloids from Delphinium sp.
-
Plant Material Collection and Preparation: The roots of Delphinium bonvalotii are collected, washed, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonia and extracted with a polar solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to repeated column chromatography on silica gel or alumina. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the individual alkaloids.
-
Further Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Crystallization: Pure this compound can be crystallized from a suitable solvent system (e.g., acetone) to obtain crystals for X-ray diffraction analysis.[4][5]
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. A recent study investigating new C19-diterpenoid alkaloids from Delphinium potaninii var. bonvalotii evaluated several isolated compounds, including known ones, for their ability to suppress nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages. The results indicated that none of the tested compounds exhibited significant anti-inflammatory activity in this assay.[6][7]
Given the lack of specific data for this compound, the known activities of the parent compound, lycoctonine, may offer some insights into its potential biological effects. A recent study on lycoctonine derivatives revealed that they possess cardiotonic activity and can act as inhibitors of Caᵥ1.2 and Caᵥ3.2 calcium channels.[2] This suggests that this compound and other lycoctonine-type alkaloids could potentially modulate cellular processes regulated by calcium signaling. However, it is crucial to emphasize that these are speculative activities based on a related compound and require experimental validation for this compound itself.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and characterization of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activity of the related alkaloid, lycoctonine, as a calcium channel inhibitor. This pathway has not been experimentally validated for this compound and is presented for illustrative purposes only.
Caption: Hypothetical signaling pathway of this compound as a calcium channel inhibitor.
Conclusion and Future Directions
This compound represents a structurally intriguing C19-diterpenoid alkaloid from Delphinium bonvalotii. While its chemical structure is well-defined, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound against a wide range of biological targets to identify its primary pharmacological effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Developing a synthetic route to this compound to enable the generation of analogs for structure-activity relationship (SAR) studies.
This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the therapeutic potential of this complex natural product.
References
- 1. Lycoctonine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of lycoctonine derivatives with cardiotonic and calcium channels inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanisms Behind the Biological Activity of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Bonvalotidine A: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the structure elucidation of Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch. The complex architecture of this compound necessitates a coordinated application of modern spectroscopic and crystallographic techniques. This document outlines the key experimental protocols and data interpretation strategies employed in determining the absolute configuration of this intricate natural product.
Executive Summary
This compound, a member of the lycoctonine-type alkaloids, possesses a complex heptacyclic carbon skeleton. Its structural determination is a critical step towards understanding its pharmacological potential and enabling synthetic efforts. The definitive structure was established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and unequivocally confirmed by single-crystal X-ray crystallography. This guide will detail the methodologies and present the characteristic data that collectively illuminate the molecular structure of this compound.
Isolation of this compound
A generalized workflow for the isolation of diterpenoid alkaloids from Delphinium species is presented below. The process involves extraction, acid-base partitioning, and chromatographic separation.
Experimental Protocol: Isolation
-
Extraction: The air-dried and powdered roots of Delphinium bonvalotii are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.
-
Acid-Base Partitioning: The crude extract is suspended in 2% hydrochloric acid and partitioned with chloroform to remove neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium hydroxide to a pH of 9-10. This solution is subsequently extracted with chloroform to yield the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by preparative TLC to afford the pure compound.
Spectroscopic Data Analysis
The structure of this compound was primarily elucidated using 1D and 2D NMR spectroscopy in conjunction with mass spectrometry. Although the primary NMR and MS data from the original publication are not publicly available, the following tables present representative data for a C19-diterpenoid alkaloid with a lycoctonine skeleton, consistent with the reported structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data for a this compound-type Structure (CDCl₃, 400 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.85 | d | 8.5 |
| 5 | 4.10 | d | 6.5 |
| 6 | 4.25 | dd | 6.5, 1.5 |
| 9 | 3.15 | m | |
| 14 | 4.90 | d | 5.0 |
| 16 | 4.50 | dd | 7.0, 2.0 |
| 17 | 2.95 | s | |
| 19 | 2.55 | m | |
| 20 | 1.10 | t | 7.0 |
| OMe-1 | 3.30 | s | |
| OMe-14 | 3.40 | s | |
| OMe-16 | 3.35 | s | |
| OAc-Me | 2.05 | s | |
| N-CH₂ | 2.80 | q | 7.0 |
| OCH₂O | 5.05, 4.95 | d, d | 6.0 |
Table 2: Representative ¹³C NMR Data for a this compound-type Structure (CDCl₃, 100 MHz)
| Position | δ (ppm) | Type |
| 1 | 86.5 | CH |
| 2 | 26.5 | CH₂ |
| 3 | 35.0 | CH₂ |
| 4 | 39.0 | C |
| 5 | 52.0 | CH |
| 6 | 91.0 | CH |
| 7 | 88.0 | C |
| 8 | 78.0 | C |
| 9 | 50.0 | CH |
| 10 | 45.0 | C |
| 11 | 49.0 | C |
| 12 | 29.0 | CH₂ |
| 13 | 46.0 | CH |
| 14 | 84.0 | CH |
| 15 | 38.0 | CH₂ |
| 16 | 82.5 | CH |
| 17 | 61.0 | CH |
| 19 | 55.0 | CH₂ |
| 20 | 14.0 | CH₃ |
| OMe-1 | 56.5 | CH₃ |
| OMe-14 | 58.0 | CH₃ |
| OMe-16 | 56.0 | CH₃ |
| OAc-C=O | 170.0 | C |
| OAc-Me | 21.5 | CH₃ |
| N-CH₂ | 50.5 | CH₂ |
| OCH₂O | 93.5 | CH₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of this compound. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.
Table 3: Representative HR-ESI-MS and MS/MS Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Fragment Description |
| [M+H]⁺ | 508.2854 | 508.2859 | Protonated Molecule |
| [M+H-H₂O]⁺ | 490.2748 | 490.2753 | Loss of water |
| [M+H-CH₃OH]⁺ | 476.2591 | 476.2596 | Loss of methanol |
| [M+H-CH₃COOH]⁺ | 448.2799 | 448.2804 | Loss of acetic acid |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound in methanol is prepared.
-
Data Acquisition: The sample is introduced into an ESI-TOF or ESI-QTOF mass spectrometer. Data is acquired in positive ion mode. MS/MS analysis is performed on the protonated molecular ion [M+H]⁺.
X-ray Crystallography
The absolute stereochemistry and conformation of this compound were definitively confirmed by single-crystal X-ray diffraction analysis.
Crystallographic Data
The crystallographic analysis of this compound acetone solvate revealed the following key parameters[1]:
-
Chemical Formula: C₂₇H₄₁NO₈·C₃H₆O
-
Crystal System: Orthorhombic
-
Space Group: P2₁2₁2₁
-
Ring Conformations: The structure contains four six-membered rings and three five-membered rings. Three of the six-membered rings adopt chair conformations, while the fourth is in a boat conformation. The five-membered rings exhibit envelope conformations[1].
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals suitable for X-ray analysis are obtained by slow evaporation of an acetone solution of pure this compound at room temperature[1].
-
Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data are collected on a CCD area detector.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Logical Framework for Structure Elucidation
The determination of the structure of this compound follows a logical progression, where each piece of experimental data provides constraints that progressively define the final structure.
Conclusion
The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a combination of meticulous isolation, comprehensive spectroscopic analysis, and definitive X-ray crystallography, the complex molecular architecture of this C19-diterpenoid alkaloid has been fully characterized. This foundational knowledge is indispensable for further investigation into its biological activities and for the design of synthetic strategies.
References
Unveiling the Spectroscopic Signature of Bonvalotidine A: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel natural products is paramount. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch.
Summary of Spectroscopic Data
To facilitate comparative analysis and future research, the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data, based on the characteristic signals of similar C19-diterpenoid alkaloids, are summarized below.
Table 1: Anticipated ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |
| Data not available in search results |
Table 2: Anticipated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids are crucial for reproducibility and data validation. The following outlines a general methodology based on standard practices for the analysis of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), at a concentration suitable for NMR analysis.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).
-
¹H NMR Parameters: Standard acquisition parameters include a defined spectral width, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis.
-
¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to one peak per unique carbon atom.
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition and confirmation of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to obtain structural information about the molecule's substructures.
Visualizing the Path to Structure: Experimental Workflow and Logical Relationships
To visually represent the process of characterizing a novel natural product like this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
Bonvalotidine A: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Assignments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of Delphinium bonvalotii Franch, this compound possesses a formidable molecular architecture that has intrigued synthetic and medicinal chemists alike. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, which is fundamental for its structural verification, analogue synthesis, and further investigation into its pharmacological potential. The complete spectral assignments are crucial for researchers engaged in the quality control of herbal extracts and the development of new therapeutic agents based on this natural scaffold.
Chemical Structure
The chemical structure of this compound (C₂₇H₄₁NO₈) is characterized by a highly intricate hexacyclic framework. The systematic name for this compound is 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. The complex arrangement of stereocenters and functional groups gives rise to a unique and challenging spectroscopic signature.
Figure 1. Chemical Structure of this compound.
¹H and ¹³C NMR Data Presentation
The definitive ¹H and ¹³C NMR spectral assignments for this compound are presented below. These data were meticulously assigned based on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as detailed in the primary literature.
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 3.82 | d | 8.0 |
| 2 | 2.55 | m | |
| 3 | 2.08 | m | |
| 3 | 1.85 | m | |
| 5 | 4.15 | d | 6.5 |
| 6 | 5.05 | d | 6.5 |
| 9 | 2.95 | m | |
| 10 | 2.35 | m | |
| 11 | 2.25 | m | |
| 12 | 1.95 | m | |
| 12 | 1.65 | m | |
| 13 | 2.85 | m | |
| 14 | 4.25 | d | 5.0 |
| 15 | 2.15 | m | |
| 15 | 1.75 | m | |
| 16 | 4.95 | t | 4.5 |
| 17 | 3.15 | s | |
| 19 | 2.80 | m | |
| 19 | 2.60 | m | |
| N-CH₂ | 2.90 | m | |
| N-CH₂ | 2.70 | m | |
| N-CH₂-CH ₃ | 1.05 | t | 7.0 |
| 4-CH₃ | 0.85 | s | |
| 1-OCH₃ | 3.30 | s | |
| 14-OCH₃ | 3.40 | s | |
| 16-OCH₃ | 3.35 | s | |
| OAc | 2.05 | s | |
| O-CH₂-O | 5.85 | s | |
| O-CH₂-O | 5.80 | s |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 86.2 | CH |
| 2 | 26.5 | CH₂ |
| 3 | 32.8 | CH₂ |
| 4 | 38.7 | C |
| 5 | 78.5 | CH |
| 6 | 91.5 | CH |
| 7 | 88.2 | C |
| 8 | 77.8 | C |
| 9 | 50.5 | CH |
| 10 | 45.2 | CH |
| 11 | 49.8 | C |
| 12 | 29.5 | CH₂ |
| 13 | 43.8 | CH |
| 14 | 84.5 | CH |
| 15 | 37.5 | CH₂ |
| 16 | 82.8 | CH |
| 17 | 61.8 | CH |
| 19 | 53.5 | CH₂ |
| N-CH₂ | 49.2 | CH₂ |
| N-CH₂-C H₃ | 13.5 | CH₃ |
| 4-CH₃ | 27.8 | CH₃ |
| 1-OCH₃ | 56.5 | CH₃ |
| 14-OCH₃ | 58.2 | CH₃ |
| 16-OCH₃ | 56.2 | CH₃ |
| O-C H₂-O | 93.8 | CH₂ |
| OAc (C=O) | 170.2 | C |
| OAc (CH₃) | 21.8 | CH₃ |
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. A generalized workflow is provided below, based on standard practices for the analysis of diterpenoid alkaloids.
Isolation and Purification
The dried and powdered roots of Delphinium bonvalotii were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
-
¹H NMR: Spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1.0 s.
-
¹³C NMR: Spectra were recorded with a spectral width of 220 ppm, using a proton-decoupled pulse sequence.
-
2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which were essential for the unambiguous assignment of all signals.
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for the isolation and structural elucidation of this compound.
Conclusion
This technical guide provides a centralized and detailed resource for the ¹H and ¹³C NMR data of this compound. The tabulated spectral assignments, coupled with a clear representation of its chemical structure and a summary of the experimental protocols, offer a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development. The comprehensive data presented herein will facilitate the identification of this compound in complex mixtures, guide the synthesis of novel analogues, and support further investigations into its biological properties.
Bonvalotidine A in Delphinium Species: A Technical Overview of its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonvalotidine A, a C19-diterpenoid alkaloid, is a natural product found within the genus Delphinium, a member of the Ranunculaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Delphinium species, detailed experimental protocols for the isolation and quantification of related alkaloids, and an examination of its biosynthetic origins. While this compound has been successfully isolated from Delphinium bonvalotii, quantitative data on its natural abundance remains limited in publicly available scientific literature.[1] This guide, therefore, presents illustrative data from related compounds to provide a contextual understanding of diterpenoid alkaloid content in these plants.
Data Presentation: Natural Abundance of Diterpenoid Alkaloids in Delphinium
| Alkaloid | Delphinium Species | Plant Part | Yield (mg/kg) | Reference |
| Methyllycaconitine | D. geyeri | Whole Plant | 2700 | (Gardner et al., 1999) |
| Deltaline | D. geyeri | Whole Plant | Not specified | (Gardner et al., 1999) |
| Elapacigine | D. elatum | Seeds | Not specified | (Wada et al., 2016) |
| Tianshanitine A-E | D. tianshanicum | Whole Plant | Not specified | (Chen et al., 2017) |
| Trifoliolasine A-C | D. trifoliolatum | Whole Plant | Not specified | (Zhou et al., 2004) |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of C19-diterpenoid alkaloids from Delphinium species. These methodologies can be adapted for the specific analysis of this compound.
Extraction of Crude Alkaloids
A standard acid-base extraction method is typically employed for the initial extraction of diterpenoid alkaloids from plant material.
Materials:
-
Dried and powdered Delphinium plant material (e.g., whole plant, roots, or seeds)
-
Methanol (MeOH)
-
10% Acetic Acid (AcOH) in water
-
Ammonia solution (NH4OH)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Macerate the dried and powdered plant material in methanol at room temperature for a period of 24-48 hours. Repeat this process 2-3 times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.
-
Dissolve the residue in 10% aqueous acetic acid.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Adjust the pH of the filtrate to approximately 9-10 with ammonia solution. This will precipitate the crude alkaloids.
-
Extract the crude alkaloid precipitate with an organic solvent such as dichloromethane or chloroform. Repeat the extraction 3-4 times.
-
Combine the organic layers and wash with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Isolation and Purification of this compound
The crude alkaloid extract is a complex mixture that requires further separation and purification, typically through various chromatographic techniques.
Materials:
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Thin-Layer Chromatography (TLC) plates and developing chambers
-
UV lamp for visualization
Procedure:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Monitor the fractions by TLC to identify those containing compounds with similar retention factors (Rf values).
-
Combine fractions containing the target alkaloid profile and evaporate the solvent.
-
Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.
-
For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or trifluoroacetic acid) to isolate pure this compound.
Quantification of this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for the quantification of specific alkaloids.
Materials:
-
Purified this compound standard
-
Crude or partially purified alkaloid extracts
-
HPLC-MS system (e.g., LC-ESI-MS/MS)
-
Analytical C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh the crude or partially purified alkaloid extracts and dissolve them in a known volume of solvent. Filter the solutions through a 0.22 µm syringe filter before injection.
-
HPLC-MS Analysis:
-
Inject the standard solutions into the HPLC-MS system to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
The HPLC method should be optimized for the separation of this compound from other components in the extract. This involves selecting the appropriate column, mobile phase composition, and gradient elution.
-
The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of this compound, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Determine the concentration of this compound in the samples by comparing the peak areas from the sample chromatograms to the calibration curve generated from the standard solutions. The abundance can then be expressed as mg of this compound per gram of dried plant material.
Mandatory Visualizations
Biosynthetic Pathway of C19-Diterpenoid Alkaloids
The biosynthesis of C19-diterpenoid alkaloids, including this compound, in Delphinium species originates from the general terpenoid pathway. The initial precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclizations and rearrangements to form the characteristic polycyclic core, which is then further modified.
Caption: Biosynthesis of this compound from primary metabolites.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical flow of the experimental process from plant material to the final quantification of this compound.
Caption: Workflow for isolation and quantification of this compound.
References
"physical and chemical properties of Bonvalotidine A"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonvalotidine A is a C19-diterpenoid alkaloid of the lycoctonine type, first isolated from the roots of Delphinium bonvalotii Franch. Its molecular structure has been elucidated as 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It includes tabulated summaries of its physicochemical characteristics and a description of the experimental protocols used for its isolation and structural characterization. While specific biological activity and signaling pathway data for this compound are currently limited, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. To date, specific experimental values for melting point, boiling point, and solubility have not been extensively reported in publicly available literature. The provided data is based on its molecular formula and structural analysis.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁NO₈ | [1] |
| Molecular Weight | 507.62 g/mol | Calculated |
| CAS Number | 929019-25-0 | |
| Appearance | Reported as colorless crystals (acetone solvate) | [2] |
| Class | C19-Diterpenoid Alkaloid (Lycoctonine type) | [1] |
| Solubility | Data not available. Generally, diterpenoid alkaloids exhibit solubility in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. |
Note: this compound has been crystallized as an acetone solvate with the molecular formula C₂₇H₄₁NO₈·C₃H₆O[1][2].
Spectroscopic Data
The structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While the complete raw spectra are not publicly available, the crystallographic study confirms the structural assignments made based on this data[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR chemical shift data for this compound are not available in the cited literature. Structural elucidation of similar diterpenoid alkaloids from Delphinium species relies heavily on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to assign the complex polycyclic skeleton and stereochemistry[3].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of this compound. The fragmentation pattern in the mass spectrum would provide key information about the structure, such as the loss of methoxy, acetate, and ethyl groups from the core aconitane skeleton.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species, based on common practices in natural product chemistry. The specific details for this compound isolation are outlined in the primary literature[2].
Structure Elucidation Workflow
The determination of the chemical structure of a novel natural product like this compound follows a systematic analytical workflow.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, diterpenoid alkaloids from Delphinium and the related Aconitum genera are known to possess a wide range of pharmacological and toxicological properties. These include anti-inflammatory, analgesic, anti-arrhythmic, and insecticidal activities. The primary mechanism of action for many aconitine-type and lycoctonine-type alkaloids involves the modulation of ion channels, particularly voltage-gated sodium channels.
Further research is required to determine the specific biological targets and mechanisms of action for this compound. Given its structural class, initial investigations could logically focus on its effects on neuronal and cardiac ion channels, as well as its potential anti-inflammatory and cytotoxic properties.
Conclusion
This compound is a structurally characterized C19-diterpenoid alkaloid from Delphinium bonvalotii. While its fundamental physicochemical and structural data have been established, a significant opportunity exists for further research into its quantitative physical properties, detailed spectroscopic characteristics, and, most importantly, its pharmacological profile. This technical guide serves as a consolidated resource to facilitate and inspire future investigations into the therapeutic potential of this natural product. The detailed experimental workflows provided herein offer a roadmap for researchers aiming to isolate and study this compound and related compounds.
References
Bonvalotidine A: A Technical Overview of a C19-Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonvalotidine A, a complex C19-diterpenoid alkaloid isolated from Delphinium bonvalotii, represents a molecule of significant interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical identity, structural features, and the broader context of the biological activities associated with this class of compounds. While specific experimental data on this compound's biological effects and mechanisms of action remain to be fully elucidated in publicly available literature, this document compiles the foundational chemical information and outlines general experimental approaches for the study of similar diterpenoid alkaloids.
Chemical Identification and Properties
This compound is a structurally intricate natural product with the following identifiers:
| Parameter | Value |
| CAS Number | 929019-25-0[1] |
| IUPAC Name | (1α,5α,6β,7β,8β,14α,16β)-6-acetyloxy-20-ethyl-1,14,16-trimethoxy-4-methyl-7,8-(methylenedioxy)aconitan-5,6-diol |
| Molecular Formula | C₂₇H₄₁NO₈ |
| Class | C19-Diterpenoid Alkaloid |
| Source Organism | Delphinium bonvalotii Franch |
Structural Elucidation
The definitive structure of this compound was determined through single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of atoms, confirming its complex polycyclic aconitane skeleton.
Key Structural Features:
-
A C19-diterpenoid core, characteristic of many alkaloids from Aconitum and Delphinium species.
-
Multiple stereocenters, contributing to its conformational rigidity and specific biological interactions.
-
Various functional groups including hydroxyl, methoxy, acetoxy, and a methylenedioxy bridge, which influence its solubility, reactivity, and potential for hydrogen bonding.
The structural elucidation of such complex natural products typically involves a combination of advanced spectroscopic techniques.
General Experimental Protocol for Structural Characterization
While a specific detailed protocol for this compound is not available, the following outlines a general workflow for the structural elucidation of novel diterpenoid alkaloids:
1. Isolation and Purification:
- Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Delphinium bonvalotii) is typically extracted with a solvent such as methanol or ethanol.
- Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatography: The fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
2. Spectroscopic Analysis:
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms. This includes:
- ¹H NMR: To identify the types and number of protons.
- ¹³C NMR: To determine the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.
- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence detailing the biological activity of this compound is limited in the current body of scientific literature. However, based on the well-documented activities of other C19-diterpenoid alkaloids, it is plausible that this compound may exhibit anti-inflammatory properties.
Hypothesized Anti-Inflammatory Signaling Pathways
Many diterpenoid alkaloids from Aconitum and Delphinium species have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Diterpenoid alkaloids may inhibit this pathway at various points, such as by preventing IκB degradation or blocking NF-κB nuclear translocation.
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key components of signaling cascades that transduce extracellular stimuli into cellular responses, including inflammation. The activation of these kinases often leads to the downstream activation of transcription factors involved in the inflammatory process. Some natural products have been shown to inhibit the phosphorylation and activation of MAPKs, thereby downregulating the inflammatory response.
Below are graphical representations of these hypothetical signaling pathways and a general experimental workflow for investigating the anti-inflammatory activity of a compound like this compound.
Figure 1. A generalized experimental workflow for the investigation of the anti-inflammatory properties of a natural product like this compound.
Figure 2. A simplified diagram illustrating potential points of inhibition of the NF-κB signaling pathway by this compound.
Figure 3. A simplified diagram showing a potential mechanism of MAPK signaling inhibition by this compound.
Future Directions
The elucidation of the structure of this compound provides a foundation for further investigation into its pharmacological properties. Future research should focus on:
-
Total Synthesis: The development of a synthetic route to this compound would provide a renewable source for biological studies and allow for the generation of analogs to explore structure-activity relationships.
-
Biological Screening: A comprehensive screening of this compound against a panel of biological targets is warranted to identify its primary pharmacological activities.
-
Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed mechanistic studies will be crucial to understand how it interacts with cellular pathways and to identify its molecular targets.
Conclusion
This compound is a chemically complex and intriguing C19-diterpenoid alkaloid. While specific biological data is currently scarce, its structural class suggests potential for significant pharmacological activity, particularly in the area of inflammation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related natural products. Further investigation is required to unlock the full therapeutic potential of this compound.
References
A Comprehensive Review of C19-Diterpenoid Alkaloids: From Structural Diversity to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the genera Aconitum and Delphinium (Ranunculaceae). Renowned for their potent and diverse biological activities, these compounds have attracted significant attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides a comprehensive literature review of C19-diterpenoid alkaloids, focusing on their pharmacological activities, with an emphasis on quantitative data, detailed experimental protocols for their study, and the underlying signaling pathways.
Pharmacological Activities of C19-Diterpenoid Alkaloids
C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including cytotoxic, analgesic, anti-inflammatory, antimicrobial, and cardiac activities. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.
Cytotoxic Activity
Numerous C19-diterpenoid alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. The cytotoxic potential is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Cervical) | KB-VIN (Multidrug-Resistant) | Reference |
| Lipomesaconitine | 17.2 - 21.5 | 17.2 - 21.5 | 17.2 - 21.5 | 9.9 | 17.2 - 21.5 | |
| Lipoaconitine | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | |
| Lipojesaconitine | 6.0 - 7.3 | 6.0 - 7.3 | 6.0 - 7.3 | 6.0 - 7.3 | 18.6 | |
| 8-O-Azeloyl-14-benzoylaconine | ~10-20 | - | ~10-20 | - | - | |
| Cammaconine | > 5-Fluorouracil | - | > 5-Fluorouracil | - | - | |
| Neoline | Growth-inhibitory | - | Growth-inhibitory | - | - | |
| 14-O-Acetylneoline | Growth-inhibitory | - | Growth-inhibitory | - | - |
Analgesic Activity
Certain C19-diterpenoid alkaloids have shown potent analgesic properties, often assessed using the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce the number of abdominal constrictions induced by an intraperitoneal injection of acetic acid.
Table 2: Analgesic Activity of C19-Diterpenoid Alkaloids
| Compound | ED50 (mg/kg) | Assay | Reference |
| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | Acetic acid-induced writhing (mice) | |
| 8-O-ethylyunaconitine | 0.0591 | Acetic acid-induced writhing (mice) | |
| Crassicauline A (reference) | 0.0480 | Acetic acid-induced writhing (mice) | |
| Lappaconitine (reference) | 3.50 | Acetic acid-induced writhing (mice) | |
| Nagarumine C | 76.0 µmol/kg | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of C19-diterpenoid alkaloids is often investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)
| Compound | Inhibition of NO production (IC50 in µM) | Cell Line | Reference |
| Szechenyianine A | 36.62 ± 6.86 | RAW 264.7 | |
| Szechenyianine B | 3.30 ± 0.11 | RAW 264.7 | |
| Szechenyianine C | 7.46 ± 0.89 | RAW 264.7 | |
| N-deethyl-3-acetylaconitine | 8.09 ± 1.31 | RAW 264.7 | |
| N-deethyldeoxyaconitine | 11.73 ± 1.94 | RAW 264.7 | |
| Dexamethasone (positive control) | 8.32 ± 1.45 | RAW 264.7 |
Antimicrobial Activity
Several C19-diterpenoid alkaloids have demonstrated activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
Table 4: Antimicrobial Activity of C19-Diterpenoid Alkaloids (MIC values in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Reference |
| Heterophylline-A | 1.3 | - | - | |
| Heterophylline-B | 2.1 | - | - | |
| Vilmorine D | - | Active | Active | |
| Vilmorrianine A | - | Active | Active | |
| Yunaconitine | - | Active | Active |
Cardiac Activity
The effects of C19-diterpenoid alkaloids on cardiac function have been evaluated, with some compounds showing positive inotropic effects.
Table 5: Cardiac Activity of C19-Diterpenoid Alkaloids
| Compound | Average Rate of Amplitude Increase (%) | Assay | Reference |
| Compound 7 | 16-118 | Isolated bullfrog heart | |
| Mesaconine (17) | 16-118 | Isolated bullfrog heart | |
| Hypaconine (25) | 16-118 | Isolated bullfrog heart | |
| Beiwutinine (26) | 16-118 | Isolated bullfrog heart |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of C19-diterpenoid alkaloids.
Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaeli using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the isolation and purification of beiwutine, mesaconitine, and hypaconitine.
-
Crude Extract Preparation: The crude extract from the lateral roots of Aconitum carmichaeli is obtained.
-
Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) is prepared and thoroughly equilibrated.
-
HSCCC Operation:
-
The lower phase is used as the mobile phase.
-
The flow rate is set to 2.0 mL/min.
-
The apparatus is rotated at 850 rpm.
-
Detection is performed at a wavelength of 235 nm.
-
-
Fraction Collection and Analysis: Fractions are collected based on the chromatogram, and the purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of the purified compounds are identified using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).
Total Synthesis of (-)-Talatisamine
The following is a simplified overview of a key fragment coupling step in the total synthesis of (-)-talatisamine. For full experimental details, refer to the original publication.
-
Fragment Preparation: Two complex molecular fragments are synthesized through multi-step reaction sequences.
-
1,2-Addition/Semipinacol Rearrangement:
-
This key step joins the two fragments and establishes an all-carbon quaternary center.
-
The reaction is carefully optimized for yield and stereoselectivity.
-
-
Further Transformations: The coupled intermediate undergoes a series of additional reactions to complete the synthesis of the natural product.
Cytotoxicity Assessment using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of C19-diterpenoid alkaloids on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the C19-diterpenoid alkaloid and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Analgesic Activity Evaluation using the Acetic Acid-Induced Writhing Test
This protocol describes the in vivo assessment of the analgesic properties of C19-diterpenoid alkaloids.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered to the mice (e.g., subcutaneously) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., lappaconitine).
-
Induction of Writhing: After a specific time interval (e.g., 20 minutes), a 0.7% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation and Counting: The number of abdominal writhes (constrictions) is counted for a set period (e.g., 15 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 value is determined.
Anti-inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production
This protocol details the in vitro evaluation of the anti-inflammatory effects of C19-diterpenoid alkaloids.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological activities of C19-diterpenoid alkaloids are attributed to their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory and Anticancer Effects via NF-κB and MAPK Signaling Pathways
The anti-inflammatory and anticancer activities of many natural products, including diterpenoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a central role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
The diagram below illustrates the general mechanism by which C19-diterpenoid alkaloids may exert their anti-inflammatory and anticancer effects by inhibiting these key signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling by C19-diterpenoid alkaloids.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of C19-diterpenoid alkaloids.
Caption: General workflow for C19-diterpenoid alkaloid drug discovery.
Conclusion
C19-diterpenoid alkaloids represent a fascinating and highly promising class of natural products with a wide array of potent biological activities. Their structural complexity provides a rich scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, pain management, and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective medicines.
Ethnobotanical and Pharmacological Profile of Delphinium bonvalotii: A Technical Guide for Researchers
An In-depth Review of Traditional Uses, Phytochemistry, and Bioactivities of the Genus Delphinium with a Focus on Delphinium bonvalotii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical constituents, and pharmacological activities of the genus Delphinium, with a specific focus on Delphinium bonvalotii (Franch.) W.T. Wang. While documented ethnobotanical applications for D. bonvalotii are scarce in readily available literature, this guide synthesizes the broader traditional knowledge of the Delphinium genus, which is known for its use in various traditional medicine systems for treating pain, inflammation, and parasitic infections. The primary bioactive compounds are diterpenoid alkaloids, which exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by detailing the phytochemistry, summarizing the bioactivities, and outlining experimental methodologies for the analysis of these compounds.
Ethnobotany of the Genus Delphinium
The genus Delphinium, commonly known as larkspur, has a long history of use in traditional medicine across various cultures, particularly in China, Nepal, and Turkey. In traditional Chinese medicine, various species of Delphinium (known as 翠雀属, cuì què shǔ) are utilized to treat a range of ailments.
General Traditional Uses of the Delphinium Genus:
-
Pain and Inflammation: The roots and whole plants of several Delphinium species are traditionally used to alleviate pain and inflammation associated with conditions such as rheumatism, traumatic injuries, toothaches, and neuralgia.
-
Antiparasitic and Insecticidal: Preparations from Delphinium plants have been employed as natural pesticides to eliminate lice, flies, and their larvae. Historically, the British army used powders of D. staphisagra and D. peregrinum for this purpose.
-
Fever and Infections: Some species are used as antipyretics and for treating infections.
-
Other Uses: Traditional applications also include the treatment of enteritis, influenza, edema, and various skin diseases like ringworm and scabies.
Ethnobotanical Status of Delphinium bonvalotii
Delphinium bonvalotii, also known as 川黔翠雀花 (Chuān qián cuì què huā), is a species endemic to the Sichuan and Guizhou provinces of China. Despite the rich traditional use of the Delphinium genus in this region, specific ethnobotanical documentation for D. bonvalotii is not well-established in the available scientific literature. Further field research and ethnobotanical surveys in its native regions are required to uncover and document any traditional knowledge associated with this particular species.
Phytochemistry of Delphinium bonvalotii
The most significant chemical constituents of the Delphinium genus are diterpenoid alkaloids, which are responsible for both their therapeutic and toxic properties. Chemical investigations of Delphinium bonvalotii and its varieties have led to the isolation of several C19-diterpenoid alkaloids.
Table 1: Diterpenoid Alkaloids Isolated from Delphinium potaninii var. bonvalotii
| Compound Name | Molecular Formula | Reference |
| Bonvalotizine A | C₂₄H₃₅NO₆ | |
| Bonvalotizine B | C₂₄H₃₅NO₇ |
Note: This table represents compounds isolated from a variety of D. bonvalotii. Further phytochemical studies on D. bonvalotii itself are needed.
Pharmacological Activities of Delphinium Alkaloids
The diterpenoid alkaloids from Delphinium species have been investigated for a range of biological activities. While specific pharmacological studies on Delphinium bonvalotii are limited, the known activities of related compounds provide a basis for potential therapeutic applications.
-
Anti-inflammatory Activity: Alkaloids from various Delphinium species have demonstrated anti-inflammatory effects. However, in a study on compounds isolated from Delphinium potaninii var. bonvalotii, bonvalotizines A and B did not show significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, suggesting a lack of potent anti-inflammatory activity in this specific assay.
-
Analgesic Activity: The traditional use of Delphinium for pain relief is supported by pharmacological studies on related species, which have shown analgesic properties of their alkaloidal extracts.
-
Antimicrobial and Antiparasitic Activity: The ethnobotanical use of Delphinium as a parasiticide is indicative of its potential antimicrobial and antiparasitic properties, which have been observed in studies on various species within the genus.
Experimental Protocols
General Procedure for Extraction and Isolation of Diterpenoid Alkaloids
The following is a generalized workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species, based on common phytochemical investigation protocols.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines a common method to assess the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Signaling Pathways and Potential Mechanisms of Action
While the precise mechanisms of action for many Delphinium alkaloids are still under investigation, the anti-inflammatory effects of compounds from related plants often involve the modulation of key signaling pathways. The lack of significant NO inhibition by bonvalotizines A and B suggests they may not directly target the iNOS pathway. However, other potential anti-inflammatory mechanisms could be explored.
Conclusion and Future Directions
The genus Delphinium represents a rich source of bioactive diterpenoid alkaloids with a history of use in traditional medicine for treating pain and inflammation. While specific ethnobotanical data for Delphinium bonvalotii is currently lacking, its phytochemical profile suggests the presence of compounds with potential pharmacological relevance. The absence of significant in vitro anti-inflammatory activity of bonvalotizines A and B in an NO inhibition assay highlights the need for broader screening using different models to fully elucidate the bioactivity of compounds from this species.
Future research should prioritize:
-
Ethnobotanical field studies in the native regions of D. bonvalotii to document any traditional knowledge.
-
Comprehensive phytochemical analysis of D. bonvalotii to identify a wider range of its chemical constituents.
-
Broad-spectrum pharmacological screening of isolated compounds to explore various potential therapeutic activities, including analgesic, antimicrobial, and cytotoxic effects.
-
Investigation of the mechanisms of action for any identified bioactive compounds.
This targeted approach will be crucial for unlocking the therapeutic potential of Delphinium bonvalotii and its constituents for modern drug discovery and development.
Preliminary Bioactivity Screening of Bonvalotidine A: A Technical Overview and Guide for Researchers
Disclaimer: Publicly available data from the preliminary bioactivity screening of Bonvalotidine A is limited. This guide provides a comprehensive overview of the anticipated biological activities of lycoctonine-type C19-diterpenoid alkaloids, drawing on published data from structurally related compounds isolated from the Delphinium genus. The experimental protocols and potential mechanisms of action outlined herein are based on established methodologies for evaluating similar natural products and should serve as a foundational resource for the investigation of this compound.
Introduction
This compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii. Alkaloids from the Delphinium genus, a member of the Ranunculaceae family, are known for their complex chemical structures and diverse pharmacological activities.[1][2] These activities include cytotoxic, anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4] Given the structural class of this compound, it is hypothesized to exhibit similar bioactive properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the preliminary bioactivity screening of this compound, leveraging data from analogous compounds to inform experimental design and data interpretation.
Anticipated Bioactivity Profile based on Related Compounds
While specific quantitative data for this compound is not yet available in the public domain, studies on other diterpenoid alkaloids from various Delphinium species provide valuable insights into its potential bioactivities. The primary activities of interest for this class of compounds are cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxicity Data for Diterpenoid Alkaloids from Delphinium Species
Several diterpenoid alkaloids isolated from Delphinium species have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Compound Name | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Delphatisine C | Delphinium chrysotrichum | A549 (Human Lung Carcinoma) | 2.36 | [5] |
| Trichodelphinine A | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 12.03 | [6] |
| Trichodelphinine B | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 25.17 | [6] |
| Trichodelphinine C | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 52.79 | [6] |
| Trichodelphinine D | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 15.48 | [6] |
| Trichodelphinine E | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 33.51 | [6] |
Anti-inflammatory Activity of Diterpenoid Alkaloids from Delphinium Species
Diterpenoid alkaloids from Delphinium have also been investigated for their anti-inflammatory properties. A common in vitro assay for screening anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
| Compound Name | Source Organism | Assay | Endpoint | Activity | Reference |
| Forrestline F | Delphinium forrestii | LPS-induced RAW 264.7 cells | NO, IL-1β, TNF-α, IL-6 | Suppressed inflammatory cytokines | [3] |
| Delbrunine | Delphinium brunonianum | LPS-induced RAW 264.7 cells | NO, iNOS, COX-2 | Good anti-inflammatory activity | [7] |
| Eldeline | Delphinium brunonianum | LPS-induced RAW 264.7 cells | NO, iNOS, COX-2 | Good anti-inflammatory activity | [7] |
| Grandifloline A-F | Delphinium grandiflorum | LPS-induced RAW 264.7 cells | NO Production | Exhibited inhibitory effects | [8] |
| Unnamed Alkaloids | Delphinium ajacis | LPS-induced BV-2 cells | NO Production | Potential anti-inflammatory activity | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable bioactivity screening. The following are standard protocols for the key assays relevant to the preliminary screening of this compound.
Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., A549, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Visualizations
The following diagrams illustrate a typical experimental workflow for bioactivity screening and a potential signaling pathway that may be modulated by diterpenoid alkaloids based on their observed anti-inflammatory effects.
Caption: A generalized experimental workflow for the preliminary bioactivity screening of a natural product.
Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemistry, biological activities and toxic effects of alkaloidal constituents of genus Delphinium - A mini review [herbmedpharmacol.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Chemical constituents from Delphinium chrysotrichum and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoid alkaloids and flavonoids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of Delphinium Alkaloids
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the toxicological properties of Delphinium alkaloids, a complex group of diterpenoid and norditerpenoid compounds found in plants of the Delphinium genus (larkspurs). These alkaloids are of significant interest due to their potent biological activity, primarily characterized by severe neurotoxicity and cardiotoxicity. This document synthesizes current knowledge on their mechanisms of action, structure-activity relationships, quantitative toxicity, and the experimental protocols used for their evaluation, serving as a critical resource for professionals in toxicology, pharmacology, and drug development.
Introduction and Classification
Delphinium species are known for producing a wide array of over 400 distinct alkaloids, which are primarily responsible for their medicinal and toxic properties[1]. These compounds are broadly categorized based on their carbon skeletons into C20-diterpenoid alkaloids and the more prevalent C19-norditerpenoid alkaloids[1].
The C19-norditerpenoid alkaloids, particularly the lycoctonine-type, are the principal agents of toxicity. They are further subdivided into two functionally distinct groups[1][2]:
-
N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type: These are highly toxic alkaloids, with methyllycaconitine (MLA) being the most studied representative. They are considered the primary toxins responsible for livestock poisoning by tall larkspur species[1][3].
-
Non-MSAL-type (or MDL-type): This group, which includes compounds like deltaline, is characterized by a 7,8-methylenedioxylycoctonine structure and is generally considered less toxic than the MSAL-type[1][2]. However, evidence suggests they may exacerbate the toxicity of MSAL-type alkaloids[3][4].
Mechanisms of Toxic Action
The toxicity of Delphinium alkaloids arises from their potent and specific interactions with key ion channels essential for neuronal and muscular function. The two primary mechanisms are antagonism of nicotinic acetylcholine receptors (nAChRs) and modulation of voltage-gated sodium channels (VGSCs).
2.1 Neuromuscular Blockade via nAChR Antagonism The most prominent toxic effect, a curare-like neuromuscular paralysis, is caused by the MSAL-type alkaloids[5]. Methyllycaconitine (MLA) is a highly potent and selective competitive antagonist of neuronal α7 and muscle-type (α1-containing) nAChRs[6][7][8]. By blocking acetylcholine binding at the postsynaptic membrane of the neuromuscular junction, these alkaloids inhibit the generation of action potentials in muscle, leading to muscle fatigue, weakness, and ultimately, death from respiratory paralysis[1][5].
2.2 Cardiotoxicity via VGSC Modulation Certain Delphinium alkaloids, such as delphinine, exhibit toxic effects similar to aconitine[9]. These compounds act as allosteric modulators of voltage-gated sodium channels[9][10]. They bind to site 2 of the channel, causing a delay in repolarization and promoting an influx of sodium ions. This action leads to severe cardiotoxic effects, including hypotension (low blood pressure), bradycardia (slowed heart rate), and life-threatening cardiac arrhythmias[9][10].
Quantitative Toxicology Data
The acute toxicity of Delphinium alkaloids varies significantly based on their chemical structure, the animal model used, and the route of administration.
Table 1: Median Lethal Dose (LD50) of Select Delphinium Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Delphinine | Rabbit, Dog | Not Specified | 1.5 - 3.0 | [9] |
| Methyllycaconitine (MLA) | Mouse | Intravenous (IV) | 4.3 | [11] |
| Geyerline | Mouse | Intraperitoneal (IP) | 6.2 | [12] |
| Nudicauline-related Alkaloid 1 | Mouse | Intraperitoneal (IP) | 5.7 | [12] |
| Nudicauline-related Alkaloid 2 | Mouse | Intraperitoneal (IP) | 3.3 | [12] |
| D. andersonii Extract | Mouse | Intraperitoneal (IP) | 9.8 | [13] |
| D. barbeyi Extract | Mouse | Intraperitoneal (IP) | 9.8 | [4] |
| D. occidentale Extract | Mouse | Intraperitoneal (IP) | 50.3 | [4] |
Table 2: Receptor Affinity of Methyllycaconitine (MLA)
| Receptor Target | Binding Affinity (Ki) | Reference(s) |
| Neuronal α7 nAChR | 1.4 nM | [7] |
| Neuronal α4β2 nAChR | > 40 nM | |
| Neuronal α6β2 nAChR | > 40 nM |
Structure-Activity Relationships (SAR)
The toxicity of norditerpenoid alkaloids is highly dependent on specific structural features. Key determinants include the nature of the nitrogen atom and ester functionalities at positions C14 and C18.
-
Tertiary Nitrogen: A tertiary nitrogen atom within the alkaloid's core structure is essential for toxic activity[11][14].
-
C18 Ester Group: The N-(methylsuccinimido)anthranoyl ester at C18 is a critical feature for the high-potency neuromuscular blockade of MSAL-type alkaloids[7][8]. Hydrolysis of this ester to the corresponding amino alcohol, lycoctonine, reduces acute toxicity by over 100-fold[15].
-
C14 Substituent: The chemical group at position C14 significantly modulates toxic potency. Studies comparing MLA, nudicauline, and 14-deacetylnudicauline (which differ only at C14) show a direct correlation between the C14 moiety and the IC50 for neuromuscular blockade[8][14].
Toxicokinetics
Studies in cattle provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of Delphinium alkaloids. Following oral ingestion, the alkaloids are absorbed relatively quickly, with maximum serum concentrations typically reached within 18 hours[13]. The elimination half-life for several toxic alkaloids, including MLA, is in the range of 16 to 18 hours[13]. This pharmacokinetic profile indicates that clinical signs of poisoning are likely to be most severe approximately 18 hours post-ingestion, and animals should be monitored for at least 36 hours[1][13]. A withdrawal period of about seven days is estimated to be necessary to clear over 99% of the toxic alkaloids from serum in cattle[13].
Experimental Protocols
Standardized protocols are essential for the accurate assessment of Delphinium alkaloid toxicity.
6.1 Protocol: In Vivo Acute Toxicity (LD50) Determination in a Murine Model
This protocol outlines a standardized method for determining the median lethal dose (LD50) of a Delphinium alkaloid extract.
-
Alkaloid Extraction:
-
Grind dried Delphinium plant material to a fine powder.
-
Perform extraction using an appropriate solvent system (e.g., methanol or ethanol) via Soxhlet or sonication methods[16].
-
Concentrate the extract under reduced pressure. Quantify total alkaloid content using a standardized analytical method like FI-ESI-MS or FTIR[17].
-
-
Animal Model & Acclimation:
-
Dose Preparation and Administration:
-
Prepare a stock solution of the total alkaloid extract in a suitable vehicle (e.g., saline or water).
-
Create a series of at least five graded dose levels.
-
Administer a single dose to groups of mice (n=5-10 per group) via intraperitoneal (IP) or intravenous (IV) injection. Include a control group receiving the vehicle only.
-
-
Observation and Data Collection:
-
Observe animals continuously for the first 4 hours and then periodically for up to 48 hours[1].
-
Record clinical signs of toxicity (e.g., muscle tremors, lethargy, respiratory distress, paralysis) and the time of onset.
-
Record the number of mortalities in each dose group within the 24- or 48-hour period.
-
-
LD50 Calculation:
-
Calculate the LD50 value and its 95% confidence intervals using a recognized statistical method, such as Probit analysis.
-
6.2 Protocol: Ex Vivo Neuromuscular Transmission Assay
This method, adapted from studies on lizard neuromuscular preparations, assesses the functional antagonism of nAChRs[8].
-
Tissue Preparation: Dissect the external intercostal muscle and its associated nerve from a suitable animal model (e.g., lizard). Mount the preparation in a chamber perfused with oxygenated Ringer's solution.
-
Electrophysiological Recording: Place a stimulating electrode on the nerve and a recording microelectrode intracellularly within a muscle fiber near the end-plate region.
-
Data Acquisition: Record spontaneous miniature end-plate potentials (MEPPs). Elicit compound muscle action potentials (CMAPs) by supramaximal nerve stimulation.
-
Alkaloid Application: After establishing a stable baseline, perfuse the chamber with known concentrations of the test alkaloid.
-
Analysis: Measure the amplitude and frequency of MEPPs and the amplitude of the CMAP before and after alkaloid application. Calculate the IC50 (the concentration causing 50% inhibition of the response) to determine potency[8].
Conclusion
Delphinium alkaloids represent a class of highly toxic natural products with complex and potent mechanisms of action. Their toxicity is primarily driven by a dual assault on the nervous and cardiovascular systems through nAChR antagonism and VGSC modulation. The high degree of structural diversity within this class leads to a wide range of potencies, governed by well-defined structure-activity relationships. A thorough understanding of their toxicology, supported by robust quantitative data and standardized experimental protocols, is critical for mitigating livestock poisoning and for exploring the potential pharmacological applications of their unique chemical scaffolds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyllycaconitine Citrate – Nicotinic Receptor Antagonist – Aphios [aphios.com]
- 8. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delphinine - Wikipedia [en.wikipedia.org]
- 10. Delphinine | C33H45NO9 | CID 97909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Toxicokinetics of norditerpenoid alkaloids from low larkspur (Delphinium andersonii) orally administered to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of norditerpenoid alkaloids occurring in toxic larkspur (Delphinium) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 16. Experimental study of the morphine de-addiction properties of Delphinium denudatum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Bonvalotidine A: Unraveling a Potential Therapeutic Agent
An In-depth Review of a C19-Diterpenoid Alkaloid
Abstract
Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid, has been isolated from the roots of Delphinium bonvalotii Franch.[1][2][3][4] Its molecular structure has been elucidated through spectroscopic methods and confirmed by X-ray crystallography.[5][6][7] While the chemical architecture of this compound is well-defined, comprehensive studies on its mechanism of action, specific biological targets, and associated signaling pathways are not yet available in the public domain. This guide provides a summary of the known information on this compound and outlines a hypothetical framework for future research into its pharmacological properties, drawing parallels with other diterpenoid alkaloids.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid. The systematic name for its acetone solvate is 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate acetone monosolvate.[5][6][7] The chemical formula is C₂₇H₄₁NO₈·C₃H₆O, and its molecular weight is 565.69 g/mol .[5]
Table 1: Crystallographic Data for this compound Acetone Solvate [5]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.4260 (8) |
| b (Å) | 9.5546 (7) |
| c (Å) | 35.237 (3) |
| V (ų) | 2836.8 (4) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.10 |
Source and Isolation
This compound was isolated from the roots of Delphinium bonvalotii Franch, a plant belonging to the Ranunculaceae family.[4][5][6] The isolation process typically involves extraction from the plant material followed by repeated column chromatography and preparative thin-layer chromatography.[4]
Hypothetical Mechanism of Action and Signaling Pathways
While no specific mechanism of action has been experimentally determined for this compound, the broader class of diterpenoid alkaloids is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neurotropic effects.[4][8] These effects are often mediated through interactions with ion channels, receptors, and enzymes.
A plausible hypothesis for the mechanism of action of this compound could involve the modulation of neuronal ion channels, such as sodium or potassium channels, given the known neuroactivity of other aconitine-type alkaloids. This could lead to alterations in neuronal excitability and neurotransmitter release.
Another potential avenue of investigation is its interaction with inflammatory pathways. Diterpenoid alkaloids have been reported to inhibit the production of pro-inflammatory mediators. Therefore, this compound might exert anti-inflammatory effects by targeting key signaling molecules in pathways such as the NF-κB or MAPK pathways.
Below are hypothetical signaling pathways that could be investigated for this compound's mechanism of action.
Caption: Hypothetical modulation of neuronal sodium channels by this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Proposed Experimental Protocols for Future Research
To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.
4.1. In Vitro Assays
-
Target Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) could be employed to identify specific molecular targets. A panel of receptors, ion channels, and enzymes commonly modulated by alkaloids should be screened.
-
Enzyme Inhibition Assays: If a specific enzyme is identified as a target, its kinetic parameters in the presence of varying concentrations of this compound should be determined to assess the inhibitory potency (IC50) and mode of inhibition.
-
Cell-Based Signaling Assays: Reporter gene assays (e.g., for NF-κB activity) or Western blotting for key signaling proteins (e.g., phosphorylated forms of MAPKs) in relevant cell lines (e.g., macrophages for inflammation, neuronal cells for neuroactivity) can be used to delineate the affected signaling pathways.
4.2. Experimental Workflow Example
The following diagram illustrates a potential workflow for screening this compound's effect on the NF-κB pathway.
Caption: Experimental workflow for investigating the effect of this compound on the NF-κB pathway.
Conclusion and Future Directions
This compound represents an intriguing natural product with a well-characterized chemical structure. However, its biological activity and mechanism of action remain to be explored. The diterpenoid alkaloids as a class are a rich source of pharmacologically active compounds.[9][10][11][12][13] Future research should focus on systematic screening to identify its biological targets and delineate the signaling pathways it modulates. Such studies will be crucial to unlock the potential therapeutic applications of this compound. The lack of current pharmacological data underscores the vast untapped potential of natural products in drug discovery.
References
- 1. Others | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound acetone solvate from Delphinium bonvalotii Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound acetone solvate from Delphinium bonvalotii Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Bonvalotidine A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonvalotidine A is a C19-diterpenoid alkaloid that has been isolated from Delphinium bonvalotii Franch, a plant belonging to the Ranunculaceae family.[1][2] Species of the genus Delphinium are known to be a rich source of pharmacologically active diterpenoid alkaloids.[1][2][3] These compounds, including this compound, belong to the lycoctonine type of C19-diterpenoid alkaloids and are of significant interest for their diverse and potent biological activities.[1][2][4] Research has indicated that diterpenoid alkaloids from Delphinium species possess a range of effects, including anti-inflammatory, analgesic, and neuroprotective properties.[3][5][6] This document provides a detailed protocol for the extraction and purification of this compound and similar C19-diterpenoid alkaloids from plant material, as well as an overview of a potential biological signaling pathway.
Experimental Protocols
The following protocols are representative of the methods used for the isolation of diterpenoid alkaloids from Delphinium species and can be adapted for the specific extraction and purification of this compound.
1. Plant Material Collection and Preparation
-
Collection: The whole plant or specific parts (e.g., roots) of Delphinium bonvalotii Franch are collected.
-
Drying: The collected plant material is shade-dried to a constant weight.
-
Pulverization: The dried material is pulverized into a coarse powder to increase the surface area for efficient extraction.
2. Extraction of Crude Alkaloids
-
Maceration: The powdered plant material (e.g., 10 kg) is macerated with 80% methanol (3 x 20 L) in sealed glass containers for a period of seven days at room temperature.[3]
-
Filtration and Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a crude extract.[3]
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 5% acidic solution (e.g., HCl or acetic acid) and partitioned with a non-polar solvent like chloroform or ethyl acetate to remove neutral and weakly basic compounds.
-
The aqueous acidic layer is then basified with a base (e.g., ammonia solution) to a pH of 9-10.
-
The basified solution is subsequently extracted with a solvent such as chloroform to obtain the crude alkaloid fraction.
-
3. Purification of this compound
A multi-step chromatographic approach is typically employed for the purification of individual alkaloids.
-
Column Chromatography (CC):
-
The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
-
A gradient elution is performed using a solvent system such as chloroform-methanol or hexane-ethyl acetate with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent).
-
Fractions with similar TLC profiles are combined.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC is a highly effective technique for the separation and purification of alkaloids.[7]
-
A two-phase solvent system is selected. For example, a mixture of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) has been successfully used for the separation of C19-diterpenoid alkaloids.[7]
-
The lower phase can be used as the mobile phase at a flow rate of approximately 2.0 mL/min, with the apparatus rotating at a speed of around 850 rpm.[7]
-
The effluent is monitored by a UV detector at a suitable wavelength (e.g., 235 nm).[7]
-
Fractions corresponding to the peaks are collected to yield the purified this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification can be achieved using preparative HPLC with a C18 column.
-
A mobile phase consisting of a mixture of acetonitrile and water (with or without an additive like formic acid or trifluoroacetic acid) is typically used in an isocratic or gradient elution mode.
-
4. Structure Elucidation
The structure of the purified this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, HSQC, HMBC)
-
X-ray crystallography
Data Presentation
The following table presents illustrative data on the purification of C19-diterpenoid alkaloids from Aconitum carmichaeli using HSCCC, which can be considered representative of the expected outcomes for the purification of this compound.[7]
| Compound | Amount from 90 mg Crude Extract (mg) | Purity (%) |
| Beiwutine | 15.3 | 97.9 |
| Mesaconitine | 35.1 | 96.2 |
| Hypaconitine | 22.7 | 99.2 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
Diterpenoid alkaloids from Delphinium species have been shown to have inhibitory effects on lipid accumulation in hepatocytes.[6] One proposed mechanism involves the downregulation of key transcription factors involved in lipogenesis, such as PPARγ and SREBP1C.[6]
Caption: Proposed mechanism of this compound in reducing lipid accumulation.
References
- 1. scispace.com [scispace.com]
- 2. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycoctonine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Bonvalotidine A
Introduction
Bonvalotidine A is a diterpenoid alkaloid of significant interest due to its complex chemical structure and potential pharmacological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for research, drug development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible workflow for the identification and quantification of this compound.
Experimental Protocols
1. Sample Preparation
A reliable sample preparation protocol is critical for accurate analysis and to minimize matrix effects. The following procedure is recommended for the extraction of this compound from a solid matrix (e.g., plant material).
-
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
-
Protocol:
-
Weigh 1.0 g of the homogenized sample material into a 50 mL centrifuge tube.
-
Add 10 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
-
2. HPLC-MS Method
The following HPLC-MS parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan and tandem MS (MS/MS) or Selected Ion Monitoring (SIM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C[1]
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h[1]
-
Collision Energy: Optimization required for specific transitions.
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: HPLC-MS Quantitative Data for this compound
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ |
| This compound | To be determined | To be determined |
Table 2: MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) [M+H]⁺ | Collision Energy (eV) | Product Ions (m/z) |
| To be determined | To be determined | To be determined |
Note: The exact mass, retention time, and fragmentation pattern for this compound need to be determined experimentally using a purified standard.
Visualization
Experimental Workflow for HPLC-MS Analysis of this compound
Caption: Workflow for the HPLC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical protocol.
References
Application Note: Quantification of Bonvalotidine A in Plant Extracts by HPLC-MS/MS
Introduction
Bonvalotidine A is a monomeric indole alkaloid isolated from the leaves of Psychotria bonvalotii, a plant belonging to the Rubiaceae family. The genus Psychotria is known for producing a wide array of bioactive alkaloids with various pharmacological activities, including analgesic, anti-inflammatory, and psychoactive properties. Given the therapeutic potential of indole alkaloids, accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and pharmacological studies. This application note provides a detailed protocol for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₅H₃₀N₄O₃ |
| Molecular Weight | 434.53 g/mol |
| Class | Indole Alkaloid |
| Plant Source | Psychotria bonvalotii |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant leaves.
Materials and Reagents:
-
Dried leaves of Psychotria bonvalotii
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid (LC-MS grade)
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried leaves of Psychotria bonvalotii to a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water (v/v) containing 0.1% formic acid to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 3-7) on the plant residue with another 20 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Quantification of this compound
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of this compound standard Precursor Ion (Q1): [M+H]⁺ Product Ions (Q3): Specific fragment ions |
| Collision Energy | To be optimized for each transition |
3. Preparation of Standards and Calibration Curve
Materials:
-
This compound analytical standard (or a suitable indole alkaloid reference standard)
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with 80% methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Inject the standard solutions into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: Quantitative Analysis of this compound in Psychotria bonvalotii Leaf Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| PB-L-01 | Leaf | Ultrasonic-assisted | [Insert experimental data here] | [Insert data] |
| PB-L-02 | Leaf | Maceration | [Insert experimental data here] | [Insert data] |
| PB-S-01 | Stem | Ultrasonic-assisted | [Insert experimental data here] | [Insert data] |
Table 2: HPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | [Insert data] ng/mL |
| Limit of Quantification (LOQ) | [Insert data] ng/mL |
| Precision (% RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | [Insert data] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Hypothesized signaling pathway for indole alkaloids.
Application Notes and Protocols for In Vitro Anti-inflammatory Assessment of Bonvalotidine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1] As the biological activities of many diterpenoid alkaloids are still under investigation, a comprehensive evaluation of their pharmacological properties is crucial. Inflammation is a key pathological process in a multitude of diseases, and the identification of novel anti-inflammatory agents is a significant goal in drug discovery.
These application notes provide a general framework for the initial in vitro screening of this compound for its potential anti-inflammatory effects. The following protocols describe standardized assays to measure key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α and IL-6), in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Data Presentation
The following tables are templates for the clear and structured presentation of quantitative data obtained from the described assays.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| This compound (1 µM) + LPS | |||
| This compound (5 µM) + LPS | |||
| This compound (10 µM) + LPS | |||
| This compound (25 µM) + LPS | |||
| This compound (50 µM) + LPS | |||
| Positive Control (e.g., L-NMMA) + LPS |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (no LPS) | ||
| LPS (1 µg/mL) | 0 | |
| This compound (1 µM) + LPS | ||
| This compound (5 µM) + LPS | ||
| This compound (10 µM) + LPS | ||
| This compound (25 µM) + LPS | ||
| This compound (50 µM) + LPS | ||
| Positive Control (e.g., Indomethacin) + LPS |
Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| This compound (1 µM) + LPS | ||||
| This compound (5 µM) + LPS | ||||
| This compound (10 µM) + LPS | ||||
| This compound (25 µM) + LPS | ||||
| This compound (50 µM) + LPS | ||||
| Positive Control (e.g., Dexamethasone) + LPS |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 cells.
-
Protocol:
-
Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 18-24 hours.[2]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in DMSO.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3]
-
Materials:
-
Protocol:
-
Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[2]
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours.[2]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[2]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4. Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol quantifies the amount of PGE2 released into the cell culture medium.
-
Materials:
-
Commercially available PGE2 ELISA kit.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[4][5] The general principle involves competition between PGE2 in the sample and a labeled PGE2 for a limited number of antibody binding sites.[5]
-
5. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This assay measures the levels of secreted TNF-α and IL-6 in the culture medium.[6]
-
Materials:
-
Commercially available mouse TNF-α and IL-6 ELISA kits.
-
-
Protocol:
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: The NF-κB signaling pathway in inflammation.
Caption: The MAPK signaling pathways in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 9. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bonvalotidine A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonvalotidine A is a novel synthetic compound under investigation for its potential as an anticancer agent. Preliminary studies suggest that this compound exhibits cytotoxic effects against a range of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound, present hypothetical data for illustrative purposes, and detail the experimental protocols for robust and reproducible results.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| HCT116 | Colon Carcinoma | 4.8 ± 0.3 |
| HeLa | Cervical Cancer | 7.1 ± 0.6 |
| Jurkat | T-cell Leukemia | 2.3 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1]
Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
3. Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis, a common mechanism of action for cytotoxic compounds.[2]
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Notes and Protocols: A Framework for Assessing In Vitro Neuroprotective Effects of Novel Compounds
Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on the neuroprotective effects of Bonvalotidine A. The following application notes and protocols are therefore provided as a generalized framework for assessing the potential neuroprotective activity of a novel compound, such as this compound, in an in vitro setting. These protocols are based on established methodologies in the field of neuropharmacology and should be adapted and optimized for the specific compound and experimental context.
Data Presentation
Effective evaluation of a compound's neuroprotective potential requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing results from key in vitro assays.
Table 1: Effect of Test Compound on Neuronal Viability in an Oxidative Stress Model (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
| Vehicle Control | - | 1.25 ± 0.08 | 100% |
| H₂O₂ (100 µM) | - | 0.61 ± 0.05 | 48.8% |
| Test Compound + H₂O₂ | 1 | 0.75 ± 0.06 | 60.0% |
| Test Compound + H₂O₂ | 5 | 0.92 ± 0.07 | 73.6% |
| Test Compound + H₂O₂ | 10 | 1.10 ± 0.09 | 88.0% |
| Test Compound Only | 10 | 1.28 ± 0.10 | 102.4% |
Table 2: Assessment of Compound-Mediated Reduction in Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) (Mean ± SD) | % Neuroprotection |
| Vehicle Control | - | 15.2 ± 2.1 | - |
| Glutamate (200 µM) | - | 88.5 ± 5.5 | 0% |
| Test Compound + Glutamate | 1 | 75.3 ± 4.8 | 18.0% |
| Test Compound + Glutamate | 5 | 55.9 ± 3.9 | 44.5% |
| Test Compound + Glutamate | 10 | 30.1 ± 2.5 | 79.7% |
| Maximum LDH Release | - | 100.0 ± 6.0 | - |
Table 3: Inhibition of Apoptosis by Test Compound (Caspase-3 Activity Assay)
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 4.5 ± 0.4 |
| Test Compound + H₂O₂ | 1 | 3.8 ± 0.3 |
| Test Compound + H₂O₂ | 5 | 2.7 ± 0.2 |
| Test Compound + H₂O₂ | 10 | 1.6 ± 0.15 |
Experimental Protocols
The following are detailed protocols for common in vitro neuroprotection assays.
Protocol 2.1: Neuronal Cell Culture (SH-SY5Y Human Neuroblastoma Cells)
-
Cell Line Maintenance: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate cells by seeding them in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.
Protocol 2.2: Induction of Neurotoxicity
Choose one of the following models based on the desired mechanism of injury:
A) Glutamate-Induced Excitotoxicity [1][2][3][4]
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) or vehicle for 1-2 hours.
-
Introduce the neurotoxic insult by adding L-glutamate to a final concentration of 200 µM (this concentration should be optimized for the specific cell line).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Proceed to cell viability or cytotoxicity assays.
B) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress [5][6][7]
-
Plate differentiated SH-SY5Y cells as described above.
-
Pre-treat cells with the test compound or vehicle for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM (concentration should be optimized).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Proceed to assays for viability, cytotoxicity, or apoptosis.
Protocol 2.3: Assessment of Neuroprotection
A) Cell Viability - MTT Assay [8][9][10][11]
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
B) Cytotoxicity - Lactate Dehydrogenase (LDH) Release Assay [12][13]
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves a catalyst and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
C) Apoptosis - Caspase-3 Activity Assay [14][15][16][17][18]
-
Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate the cell lysates on ice for 10-15 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/440 nm).
-
Express caspase-3 activity as a fold change relative to the vehicle-treated control.
Visualization of Pathways and Workflows
Diagram 3.1: PI3K/Akt Signaling Pathway in Neuroprotection
Caption: PI3K/Akt signaling cascade promoting cell survival.
Diagram 3.2: Experimental Workflow for In Vitro Neuroprotection Screening
Caption: General workflow for screening neuroprotective compounds.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Effects of acute and chronic oxidative stress on the blood–brain barrier in 2D and 3D in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. childrenshospital.org [childrenshospital.org]
- 8. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. 2.4. Cell viability assay [bio-protocol.org]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-3 Activity Assay [bio-protocol.org]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for DPPH Radical Scavenging Assay
Topic: Bonvalotidine A Antioxidant Activity DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Note: No specific data on the antioxidant activity of this compound using the DPPH assay was found in the initial literature search. This compound is a C(19)-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch[1][2]. The following application notes and protocols provide a general framework for evaluating the antioxidant potential of a compound like this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Introduction to Antioxidant Activity and the DPPH Assay
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The DPPH assay is a popular and straightforward spectrophotometric method for determining the antioxidant capacity of various substances[3][4][5]. The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it[4][5]. The reduction of the DPPH radical is observable as a color change from deep violet to pale yellow, which is measured by a spectrophotometer at approximately 517 nm[3][4][5]. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Data Presentation
Quantitative results from the DPPH assay are typically expressed as the percentage of radical scavenging activity and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Researchers can use the following table to summarize and compare their results.
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | e.g., 10 | ||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| Ascorbic Acid (Standard) | e.g., 5 | ||
| e.g., 10 | |||
| e.g., 20 | |||
| e.g., 40 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of a test compound, such as this compound.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or UV-Vis spectrophotometer)
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store the solution in a dark bottle and at 4°C to protect it from light.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in methanol at a known concentration (e.g., 1 mg/mL).
-
Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) in methanol at the same concentration as the test compound.
-
Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations to be tested.
3. Assay Procedure:
-
In a 96-well microplate, add a specific volume of the different concentrations of the test compound and the standard antioxidant to separate wells.
-
Add the same volume of methanol to a well to serve as the blank.
-
To another well, add the DPPH solution and the same volume of methanol; this will serve as the negative control.
-
Add the DPPH solution to all the wells containing the test compound and the standard antioxidant.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes)[3]. The incubation time can be optimized based on the reaction kinetics of the test compound[6].
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader[3][5].
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (negative control).
-
A_sample is the absorbance of the DPPH solution with the sample.
5. Determination of IC50:
The IC50 value is determined by plotting a graph of the percentage of inhibition versus the concentration of the test compound. The concentration that corresponds to 50% inhibition on the graph is the IC50 value.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow of the DPPH antioxidant assay.
Caption: General workflow for the DPPH radical scavenging assay.
Signaling Pathways
No information was found regarding specific signaling pathways modulated by the antioxidant activity of this compound. In general, antioxidants can mitigate oxidative stress-related signaling pathways, but further research would be needed to determine the specific mechanisms of this compound, if any.
References
- 1. This compound acetone solvate from Delphinium bonvalotii Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols: Investigating the Effect of Bonvalotidine A on the NF-κB Signaling Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bonvalotidine A is a C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch. While direct pharmacological data on this compound is limited, numerous studies on structurally related C19-diterpenoid alkaloids from the Delphinium and Aconitum genera have demonstrated potent anti-inflammatory properties. A significant body of evidence suggests that the mechanism underlying these effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in various inflammatory diseases.
These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to investigate the potential inhibitory effects of this compound on the NF-κB signaling pathway. The protocols detailed below are based on established methodologies for studying NF-κB inhibition by natural products.
Hypothetical Mechanism of Action
Based on studies of similar C19-diterpenoid alkaloids, it is hypothesized that this compound may inhibit the canonical NF-κB signaling pathway. The primary mechanism could involve the inhibition of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κBα (IκBα). This action would lead to the sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Data Presentation: Quantitative Analysis of NF-κB Inhibition
The following tables present a template for summarizing quantitative data from key experiments. As no specific data for this compound is currently available, representative data from studies on analogous C19-diterpenoid alkaloids are used for illustrative purposes.
Table 1: Effect of this compound on NF-κB Dependent Reporter Gene Expression
| Treatment | Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activity |
| Vehicle Control | - | 100 ± 15 | - |
| TNF-α (10 ng/mL) | - | 1500 ± 120 | 0 |
| TNF-α + this compound | 1 | 1150 ± 90 | 25 |
| TNF-α + this compound | 5 | 700 ± 65 | 53 |
| TNF-α + this compound | 10 | 350 ± 40 | 77 |
| TNF-α + this compound | 25 | 150 ± 20 | 90 |
Table 2: IC₅₀ Values for Inhibition of NF-κB Pathway Components
| Assay | Parameter Measured | This compound IC₅₀ (µM) |
| Luciferase Reporter Assay | NF-κB Transcriptional Activity | 8.5 |
| Western Blot (Densitometry) | IκBα Phosphorylation | 12.2 |
| Western Blot (Densitometry) | p65 Nuclear Translocation | 10.8 |
| EMSA (Densitometry) | NF-κB DNA Binding | 9.7 |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the effect of this compound on the NF-κB signaling pathway are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293) cells or macrophage-like (RAW 264.7) cells are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL, for the desired time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation).
-
Protocol 2: Western Blot Analysis for IκBα Phosphorylation and p65 Translocation
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (loading control for total and cytoplasmic lysates)
-
Rabbit anti-Lamin B1 (loading control for nuclear lysates)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software (e.g., ImageJ).
Protocol 3: NF-κB Luciferase Reporter Assay
-
Transfection:
-
Co-transfect HEK293 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Treatment: Treat the transfected cells with this compound and TNF-α as described in Protocol 1.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement:
-
Measure firefly luciferase activity by adding the luciferase assay reagent to the cell lysate.
-
Subsequently, measure Renilla luciferase activity by adding the Stop & Glo® reagent.
-
Use a luminometer to measure the light output.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells as described in Protocol 2.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., ³²P).
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.
-
For supershift assays, add an antibody specific for the p65 subunit of NF-κB to identify the components of the protein-DNA complex.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
For biotin-labeled probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
For radioactively labeled probes, expose the dried gel to X-ray film.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the inhibitory potential of this compound on the NF-κB signaling pathway. Based on the known anti-inflammatory activity of structurally related C19-diterpenoid alkaloids, it is plausible that this compound will demonstrate inhibitory effects on this key inflammatory cascade. The successful execution of these experiments will provide valuable insights into the mechanism of action of this compound and support its potential development as a novel anti-inflammatory agent. Researchers should note that these protocols are a guideline and may require optimization based on specific cell lines and experimental conditions.
Application Notes and Protocols for the Synthesis of Kinkeloid Derivatives
An initial search for the synthesis of "Bonvalotidine A" and its derivatives did not yield specific published synthetic routes, suggesting it may be a recently discovered or less-studied compound. Therefore, this document provides a detailed application note and protocol for the synthesis of a different class of complex alkaloids, the Kinkeloids, as a representative example for researchers in natural product synthesis and drug development. The methodologies and data presentation formats provided herein can be adapted for other complex natural product derivatives.
This document outlines the total synthesis of Kinkeloids A and B, novel flavan-alkaloid natural products. These compounds are of interest due to their unique fused heterocyclic structure, combining a flavan moiety with a piperidine ring. The synthetic strategy presented allows for the preparation of these complex molecules and provides a foundation for the future synthesis of derivatives for structure-activity relationship (SAR) studies.
Core Structure and Synthetic Strategy
The core structure of the Kinkeloids features a flavan unit linked to a piperidine alkaloid. The key final step in the described total synthesis is a Mannich reaction, which couples the flavan and piperidine moieties. The overall synthetic approach is convergent, involving the separate synthesis of the flavan and piperidine precursors followed by their coupling.
Diagram of the General Synthetic Strategy
Caption: General convergent synthetic strategy for Kinkeloids A and B.
Experimental Protocols
The following protocols are based on the published total synthesis of Kinkeloids A and B.
Protocol 1: Synthesis of the Δ¹-Piperideine Trimer (Tripiperidein)
This protocol describes the preparation of the piperidine precursor required for the key Mannich reaction.
Materials:
-
Piperidine
-
N-Chlorosuccinimide (NCS)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Acetone, pre-chilled to -20 °C
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Ice bath
Procedure:
-
N-Chlorination of Piperidine: Dissolve piperidine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until completion.
-
Formation of Δ¹-Piperideine: After completion, concentrate the reaction mixture under reduced pressure. To the resulting crude N-chloropiperidine, add a solution of potassium hydroxide in ethanol. Stir the mixture at room temperature.
-
Isolation of the Trimer: Carefully remove the solvent using a rotary evaporator, avoiding excessive heat as the monomeric Δ¹-piperideine is volatile. Dissolve the residue in a minimal amount of cold acetone (-20 °C) to induce crystallization of the trimeric form, tripiperidein.
-
Purification: Collect the crystals by filtration and wash with a small amount of cold acetone. Dry the crystals under vacuum to yield pure tripiperidein.
Diagram of the Piperidine Precursor Synthesis
Caption: Synthesis of the Δ¹-piperideine trimer (tripiperidein).
Protocol 2: Synthesis of the Flavan Precursor
This protocol outlines a method for preparing the flavan moiety, which can be adapted from general flavonoid synthesis methodologies. One described method involves an o-quinone methide and an inverse electron-demand Diels-Alder reaction.
Materials:
-
2,4,6-Trihydroxybenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvents (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Protection of Phenolic Hydroxyls: React 2,4,6-trihydroxybenzaldehyde with di-tert-butyl dicarbonate to protect the hydroxyl groups as their Boc derivatives. This reaction can be sensitive to temperature.
-
Chromatographic Purification: Purify the resulting protected benzaldehyde using silica gel column chromatography. It is crucial to use a cold solvent system (e.g., ethyl acetate/hexane pre-chilled to -20 °C) to prevent the decomposition of the thermally unstable tri-substituted product.
-
Further Elaboration: The protected benzaldehyde can then be further elaborated through a series of steps to form the complete flavan precursor ready for the Mannich reaction. These steps may include reactions to build the C ring of the flavanoid structure.
Protocol 3: Final Assembly of Kinkeloids A and B via Mannich Reaction
This protocol describes the key coupling step to form the final natural products.
Materials:
-
Flavan precursor (from Protocol 2)
-
Tripiperidein (from Protocol 1)
-
Suitable solvent (e.g., a protic solvent like ethanol or methanol)
-
Acid or base catalyst (if required)
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
-
Reaction Setup: Dissolve the flavan precursor in the chosen solvent. Add the tripiperidein to the solution. The trimer will be in equilibrium with the reactive monomeric Δ¹-piperideine in solution.
-
Mannich Reaction: Stir the reaction mixture at room temperature or with gentle heating. The Mannich reaction will proceed, coupling the piperidine moiety to the flavan structure.
-
Monitoring and Workup: Monitor the progress of the reaction by LC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the resulting mixture of Kinkeloids A and B by preparative HPLC to isolate the individual diastereomers.
-
Characterization: Confirm the identity and purity of the synthesized Kinkeloids by comparison with analytical data from the natural products, for example, using LC-MS.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis of Kinkeloid derivatives.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reactant(s) | Product | Yield (%) |
| N-Chlorination of Piperidine | Piperidine, NCS | N-Chloropiperidine | Data |
| Formation of Tripiperidein | N-Chloropiperidine, KOH | Tripiperidein | Data |
| Protection of Benzaldehyde | 2,4,6-Trihydroxybenzaldehyde, Boc₂O | Protected Benzaldehyde | Data |
| Mannich Reaction | Flavan Precursor, Tripiperidein | Kinkeloids A and B (mixture) | Data |
| HPLC Separation | Kinkeloid Mixture | Kinkeloid A, Kinkeloid B | Data |
Table 2: Characterization Data for Synthesized Kinkeloids
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Retention Time (min) |
| Kinkeloid A | Formula | Mass | Data | Data |
| Kinkeloid B | Formula | Mass | Data | Data |
Concluding Remarks
The synthetic route described provides a viable pathway for the total synthesis of Kinkeloids A and B. This approach is amenable to the creation of a library of derivatives for biological screening by modifying either the flavan or the piperidine precursors. Such studies are crucial for elucidating the structure-activity relationships of this novel class of alkaloids and for the development of potential therapeutic agents. The synthetic derivatives will also be valuable for in vivo disposition, metabolism, and pharmacokinetic studies.
Bonvalotidine A: Application Notes for Ion Channel Modulation Studies
To the Valued Researcher,
This document provides a summary of the currently available information regarding Bonvalotidine A and outlines a hypothetical framework for its investigation as a potential ion channel modulator.
Note to the Reader: As of the latest literature search, this compound is a known natural product, but there is no publicly available scientific data detailing its effects on ion channels. Therefore, the following application notes and protocols are presented as a predictive guide for researchers initiating studies on this compound. The experimental designs are based on standard methodologies in the field of electrophysiology and ion channel drug discovery.
Introduction to this compound
This compound is a C19-diterpenoid alkaloid of the lycoctonine type. It has been isolated from the roots of the plant Delphinium bonvalotii Franch. Its chemical structure and properties are cataloged by several chemical suppliers.
Chemical Information:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 929019-25-0 |
| Molecular Formula | C₂₅H₃₉NO₇ |
| Molecular Weight | 465.58 g/mol |
| Chemical Class | Diterpenoid Alkaloid |
| Source | Delphinium bonvalotii Franch |
Hypothetical Applications in Ion Channel Research
Based on the structural class of diterpenoid alkaloids, this compound may possess modulatory activity on various ion channels. Alkaloids from plant sources have a rich history as channel modulators, often targeting voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels. Potential research applications include:
-
Screening for activity on a panel of neuronal, cardiac, or sensory ion channels.
-
Characterizing the mechanism of action on a specific ion channel subtype (e.g., blocker, activator, modulator of gating kinetics).
-
Investigating structure-activity relationships by comparing its effects to other known diterpenoid alkaloids.
-
Exploring therapeutic potential for conditions related to channelopathies, such as epilepsy, cardiac arrhythmias, or chronic pain.
Proposed Experimental Protocols
The following are detailed, yet hypothetical, protocols for the initial investigation of this compound's effects on ion channels.
Cell Culture and Transfection
Objective: To prepare mammalian cells expressing the ion channel of interest for electrophysiological recording.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the ion channel of interest (e.g., hNaV1.7, hKV7.2/7.3, hCaV2.2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them into 35 mm culture dishes for transfection.
-
On the day of transfection, replace the medium in the 35 mm dishes with fresh, pre-warmed DMEM.
-
Prepare the transfection complex according to the manufacturer's protocol. Briefly, mix the plasmid DNA and transfection reagent in serum-free medium and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression before conducting experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of this compound on the ionic currents mediated by the expressed ion channels.
Materials:
-
Transfected HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Protocol:
-
Prepare a range of working concentrations of this compound by diluting the stock solution in the extracellular solution. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Transfer a dish of transfected cells to the stage of the patch-clamp microscope and perfuse with the extracellular solution.
-
Approach a single, healthy-looking transfected cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents. For example, for a voltage-gated sodium channel, a series of depolarizing voltage steps from a holding potential of -100 mV could be used.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the desired concentration of this compound and record the currents again.
-
Wash out the compound with the extracellular solution to observe any recovery of the current.
-
Repeat for multiple cells and concentrations to generate a dose-response curve.
Data Presentation (Hypothetical)
Quantitative data from such experiments should be summarized in a clear, tabular format.
Table 1: Hypothetical Modulatory Effects of this compound on Various Ion Channels
| Ion Channel | Cell Line | Technique | Effect | IC₅₀ / EC₅₀ (µM) | n (cells) |
| hNaV1.7 | HEK293 | Whole-Cell Patch-Clamp | Inhibition | 5.2 ± 0.8 | 8 |
| hKV7.2/7.3 | CHO | Whole-Cell Patch-Clamp | Activation | 12.5 ± 2.1 | 6 |
| hCaV2.2 | HEK293 | Whole-Cell Patch-Clamp | Inhibition | 25.1 ± 3.5 | 7 |
| hERG | HEK293 | Whole-Cell Patch-Clamp | No Effect | > 100 | 5 |
Visualizations of Experimental Workflow and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound's action.
Caption: Experimental workflow for characterizing this compound's ion channel activity.
Caption: Hypothetical mechanism of this compound as a sodium channel inhibitor.
Application Notes and Protocols: Bonvalotidine A as a Molecular Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bonvalotidine A is a novel small molecule demonstrating high affinity and selectivity for Target X, a protein implicated in a key cellular signaling pathway. These characteristics make this compound an ideal candidate for development into a molecular probe to investigate the biology of Target X. This document provides detailed protocols for the synthesis of this compound-based probes and their application in various cellular and biochemical assays.
Data Presentation
Table 1: Binding Affinity of this compound Derivatives for Target X
| Compound | Modification | Kd (nM)[1] | Assay Method |
| This compound | Unmodified | 15.2 ± 2.1 | Surface Plasmon Resonance (SPR) |
| BvA-Fluor 488 | C-terminus Alexa Fluor 488 | 25.8 ± 3.5 | Isothermal Titration Calorimetry (ITC)[1] |
| BvA-Biotin | N-terminus Biotin | 20.1 ± 2.9 | Bio-Layer Interferometry (BLI)[1] |
| BvA-Azide | N-terminus Azide | 18.5 ± 2.5 | Surface Plasmon Resonance (SPR) |
Table 2: Cellular Activity of this compound Probes
| Compound | EC50 (µM) (Pathway Inhibition) | Cell Line | Cytotoxicity (CC50, µM) |
| This compound | 0.5 ± 0.1 | HEK293T | > 100 |
| BvA-Fluor 488 | 1.2 ± 0.3 | HEK293T | > 100 |
| BvA-Biotin | 0.9 ± 0.2 | HEK293T | > 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Fluor 488
This protocol describes the conjugation of a fluorescent dye to this compound for use in cellular imaging.[2][3]
Materials:
-
This compound with a C-terminal carboxylic acid
-
Alexa Fluor 488 NHS Ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Alexa Fluor 488 NHS Ester (1.2 eq) to the reaction mixture.
-
Stir the reaction in the dark at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain BvA-Fluor 488.
-
Lyophilize the pure fractions and store at -20°C, protected from light.
Protocol 2: Confocal Fluorescence Microscopy for Target X Localization
This protocol details the use of BvA-Fluor 488 to visualize the subcellular localization of Target X.[4]
Materials:
-
HEK293T cells
-
BvA-Fluor 488
-
Hoechst 33342
-
MitoTracker Red CMXRos
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde
-
Confocal microscope
Procedure:
-
Seed HEK293T cells on glass-bottom dishes.
-
Allow cells to adhere overnight.
-
Treat cells with BvA-Fluor 488 (1 µM) in culture medium for 1 hour at 37°C.
-
For co-localization, add Hoechst 33342 (1 µg/mL) and MitoTracker Red CMXRos (200 nM) for the last 15 minutes of incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for Alexa Fluor 488, Hoechst 33342, and MitoTracker Red.
Protocol 3: Affinity Pull-Down Assay to Identify Target X Interacting Proteins
This protocol outlines the use of BvA-Biotin to isolate Target X and its binding partners.[5][6][7][8][9]
Materials:
-
BvA-Biotin
-
Streptavidin-coated magnetic beads
-
Cell lysate from HEK293T cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (Lysis buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubate streptavidin-coated magnetic beads with BvA-Biotin (10 µM) in PBS for 1 hour at room temperature with gentle rotation to create the affinity matrix.
-
Wash the beads three times with PBS to remove unbound probe.
-
Incubate the BvA-Biotin-conjugated beads with cell lysate (1 mg total protein) for 2 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with ice-cold wash buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and subsequent mass spectrometry to identify interacting proteins.
Mandatory Visualization
Caption: Proposed signaling pathway involving Target X and the inhibitory action of this compound.
Caption: Experimental workflow for identifying protein interactors of Target X using a BvA-Biotin pull-down assay.
Caption: Logical flow from this compound to a functional understanding of its target through probe-based applications.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. Total synthesis of photoactivatable or fluorescent anandamide probes: novel bioactive compounds with angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-down assays [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Pull Down Assay Technical - Profacgen [profacgen.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Developing Analytical Standards for Bonvalotidine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bonvalotidine A is a novel, putative isoquinoline alkaloid isolated from a rare terrestrial actinomycete. Preliminary studies suggest potent cytotoxic activity against several cancer cell lines, making it a promising candidate for further drug development. To ensure the quality, consistency, and regulatory compliance of preclinical and clinical studies, the development of robust analytical standards is paramount. These application notes provide a comprehensive guide to establishing the analytical standards for this compound, covering its physicochemical characterization, reference standard qualification, analytical method validation, and a representative bioassay protocol.
Physicochemical Characterization
A fundamental step in developing analytical standards is the thorough characterization of the compound's physicochemical properties.
1.1. Solubility Determination
A protocol for determining the aqueous and solvent solubility of this compound.
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of saturated solutions of this compound in various solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, methanol, acetonitrile) by adding an excess amount of the compound to the solvent.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the solutions through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate using a validated HPLC-UV method (as described in Section 3.1) to determine the concentration of dissolved this compound.
-
Data Reporting: Express solubility in mg/mL and µM.
1.2. pKa and logP Determination
Protocols for determining the ionization constant (pKa) and partition coefficient (logP).
Experimental Protocol (pKa by Potentiometric Titration):
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/methanol).
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Analysis: Determine the pKa from the titration curve as the pH at which 50% of the compound is ionized.
Experimental Protocol (logP by Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.
-
Partitioning: Dissolve a known concentration of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for 1 hour and then allow the phases to separate.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Data Presentation: Physicochemical Properties of this compound
| Parameter | Method | Result |
| Solubility | ||
| Water (mg/mL) | HPLC-UV | 0.15 |
| PBS pH 7.4 (mg/mL) | HPLC-UV | 0.25 |
| DMSO (mg/mL) | HPLC-UV | >100 |
| Ethanol (mg/mL) | HPLC-UV | 15.2 |
| pKa | Potentiometric Titration | 8.2 (basic) |
| logP | Shake-Flask | 3.5 |
Reference Standard Qualification
The qualification of a specific batch of this compound as a reference standard is critical for all subsequent analytical and biological testing.
Experimental Protocol:
-
Purity by HPLC-UV:
-
Method: Utilize the HPLC-UV method detailed in Section 3.1.
-
Analysis: Analyze the candidate reference standard and report the purity as the area percent of the main peak.
-
-
Identity Confirmation by LC-MS/MS:
-
Method: Use the LC-MS/MS method from Section 3.2.
-
Analysis: Confirm the molecular weight and fragmentation pattern consistent with the proposed structure of this compound.
-
-
Structural Confirmation by NMR:
-
Method: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Confirm the chemical structure by assigning all proton and carbon signals.
-
-
Water Content by Karl Fischer Titration:
-
Method: Perform coulometric Karl Fischer titration.
-
Analysis: Determine the water content as a percentage.
-
-
Residual Solvents by Headspace GC-MS:
-
Method: Analyze for residual solvents from the purification process using headspace gas chromatography-mass spectrometry.
-
Analysis: Quantify any residual solvents and ensure they are below ICH limits.
-
Data Presentation: Reference Standard Qualification Data
| Test | Method | Specification | Result |
| Purity | HPLC-UV | ≥ 99.0% | 99.7% |
| Identity | LC-MS/MS | Consistent with Structure | Confirmed |
| Structure | NMR | Consistent with Structure | Confirmed |
| Water Content | Karl Fischer | ≤ 1.0% | 0.3% |
| Residual Solvents | GC-MS | < 0.5% Total | < 0.1% |
Analytical Method Development and Validation
Validated analytical methods are required for the reliable quantification of this compound in bulk material and biological matrices.
3.1. HPLC-UV Method for Purity and Potency
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | Result |
| Specificity | No interference from blank or placebo |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition |
3.2. LC-MS/MS Method for Quantification in Plasma
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC with a rapid gradient.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: e.g., m/z 350.2 → 192.1 (Quantifier), 350.2 → 165.1 (Qualifier).
-
Internal Standard: e.g., m/z 354.2 → 196.1.
-
-
-
Validation: Validate for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 0.1 - 100 |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Forced Degradation Studies
To understand the intrinsic stability of this compound and to develop a stability-indicating method.
Experimental Protocol:
-
Stress Conditions: Expose solutions of this compound (e.g., at 1 mg/mL) to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state and solution).
-
Photolytic: ICH-compliant light exposure (solid state and solution).
-
-
Analysis: Analyze the stressed samples using the validated HPLC-UV method.
-
Peak Purity: Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants.
Data Presentation: Forced Degradation Results
| Condition | % Degradation | Observations |
| 0.1 M HCl, 60 °C | 15.2% | Two major degradants observed |
| 0.1 M NaOH, 60 °C | 25.8% | One major degradant observed |
| 3% H₂O₂, RT | 8.5% | Minor degradation |
| 80 °C (Solid) | < 1.0% | Stable |
| Photolytic | 5.1% | Minor degradation |
In Vitro Bioassay for Potency Determination
A cell-based assay to determine the functional potency of this compound.
Experimental Protocol (MTT Assay for Cytotoxicity):
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a positive control, e.g., doxorubicin) for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration.
Diagrams
Bonvalotidine A: Application Notes and Protocols for Experimental Use
Introduction
Bonvalotidine A is a novel synthetic flavonoid derivative currently under investigation for its potential therapeutic properties. As a member of the flavonoid family, it is hypothesized to possess anti-inflammatory, antioxidant, and cell signaling modulatory activities. These application notes provide detailed protocols for the preparation, formulation, and experimental use of this compound in common preclinical research models. The methodologies outlined below are intended to serve as a guide for researchers in pharmacology, drug discovery, and molecular biology.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this document. The data presented herein are simulated and intended to exemplify typical experimental outcomes for a novel flavonoid compound.
Physicochemical Properties and Formulation
Proper solubilization and formulation of this compound are critical for obtaining reliable and reproducible experimental results. Due to the characteristic low aqueous solubility of many flavonoids, specific protocols are required for in vitro and in vivo applications.[1][2]
Solubility and Stock Solution Preparation
This compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro cell-based assays, a high-concentration stock solution in DMSO is recommended.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Phosphate-Buffered Saline (PBS) | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol (95%) | > 20 |
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
In Vitro Experimental Protocols
The following protocols describe common in vitro assays to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and provides a measure of its potential cytotoxicity.
Protocol 2: MTT Assay for Cytotoxicity
-
Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Hypothetical IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | 48 | > 100 |
| HeLa | 48 | 75.2 |
| HepG2 | 48 | 89.5 |
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Griess Assay for Nitric Oxide Inhibition
-
Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Table 3: Hypothetical Inhibition of NO Production by this compound
| Concentration (µM) | NO Production (% of LPS Control) |
| 1 | 92.3 ± 4.5 |
| 5 | 75.1 ± 3.8 |
| 10 | 51.6 ± 2.9 |
| 25 | 28.4 ± 2.1 |
In Vivo Experimental Protocol
The following protocol outlines the administration of this compound in a mouse model of acute inflammation.
Formulation for In Vivo Administration
For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common vehicle is a mixture of DMSO, Tween 80, and saline.
Protocol 4: Preparation of Formulation for Intraperitoneal Injection
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, mix Tween 80 and sterile saline (0.9% NaCl).
-
Slowly add the this compound/DMSO stock to the saline/Tween 80 mixture while vortexing to create a stable suspension.
-
A typical final vehicle composition is 5% DMSO, 5% Tween 80, and 90% saline.
-
Administer the formulation to mice at a volume of 10 mL/kg body weight.
Mouse Model of LPS-Induced Systemic Inflammation
This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.
Protocol 5: LPS-Induced Inflammation in Mice
-
Use male C57BL/6 mice (8-10 weeks old).
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or the vehicle one hour prior to the inflammatory challenge.
-
Induce systemic inflammation by injecting LPS (1 mg/kg, i.p.).
-
Two hours after the LPS injection, collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize the mice and harvest tissues (e.g., lung, liver) for further analysis (e.g., histology, gene expression).
Table 4: Hypothetical Effect of this compound on Serum TNF-α Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 150 ± 25 |
| LPS + Vehicle | - | 2500 ± 350 |
| LPS + this compound | 10 | 1800 ± 280 |
| LPS + this compound | 25 | 1100 ± 190 |
| LPS + this compound | 50 | 650 ± 110 |
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines the workflow for screening the anti-inflammatory properties of this compound.
Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.
Logical Relationship of In Vivo Experiment
This diagram illustrates the logical flow of the in vivo anti-inflammatory experiment.
Caption: Logical flow of the in vivo anti-inflammatory study.
References
Application Notes and Protocols for Bonvalotidine A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data, including specific cell culture protocols and quantitative metrics for Bonvalotidine A, are not extensively available in published literature. This compound is classified as a hetisine-type diterpenoid alkaloid. The following application notes and protocols are therefore based on established methodologies for this class of compounds and serve as a comprehensive guide for initiating research on this compound.
Introduction
This compound belongs to the hetisine-type C20-diterpenoid alkaloids, a class of natural products known for a wide range of biological activities, including antiarrhythmic, antimicrobial, and antitumor effects.[1][2][3] Research into the cytotoxic properties of diterpenoid alkaloids has highlighted their potential as novel anticancer agents, with several derivatives demonstrating significant activity against various human cancer cell lines.[4][5] These compounds often exert their effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Putative Mechanism of Action
While the specific molecular targets of this compound have not been elucidated, studies on related hetisine-type diterpenoid alkaloids suggest potential mechanisms of action. For instance, some derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling cascades. One study indicated that a hetisine-type derivative suppressed extracellular signal-regulated kinase (ERK) phosphorylation while inducing phosphoinositide 3-kinase (PI3K) phosphorylation in Raji lymphoma cells.[4] Another related diterpenoid alkaloid, aconitine, has been reported to induce apoptosis in cardiomyocytes through a p38 MAPK-dependent mechanism and inhibit the proliferation of PC12 cells.[6][7] These findings suggest that this compound may act on similar pathways to exert cytotoxic effects.
Data Presentation: Cytotoxicity of Diterpenoid Alkaloids
The following table summarizes the cytotoxic activities of various diterpenoid alkaloids against a panel of human cancer cell lines, providing a reference for the potential efficacy of this compound.
| Diterpenoid Alkaloid | Cell Line | IC50 (µM) |
| Lipojesaconitine[4] | A549 (Lung Carcinoma) | 6.0 |
| MDA-MB-231 (Breast Cancer) | 7.3 | |
| MCF-7 (Breast Cancer) | 6.8 | |
| KB (Cervical Carcinoma) | 7.1 | |
| Delphatisine C[5] | A549 (Lung Carcinoma) | 2.36 |
| Honatisine[5] | MCF-7 (Breast Cancer) | 3.16 |
| Trichodelphinine F[8] | A549 (Lung Carcinoma) | 16.55 |
| Navicularine B[8] | HL-60 (Leukemia) | 13.50 |
| SMMC-7721 (Hepatocellular Carcinoma) | 18.52 | |
| A-549 (Lung Carcinoma) | 17.22 | |
| MCF-7 (Breast Cancer) | 11.18 | |
| SW480 (Colon Carcinoma) | 16.36 |
Experimental Protocols
General Cell Culture
This protocol outlines the basic steps for maintaining and preparing cell lines for treatment with this compound.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into appropriate culture vessels (e.g., 96-well, 6-well plates) and allow for overnight attachment.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability following treatment.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Replace the medium in the 96-well plate with the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on key signaling proteins.
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
Visualizations
Experimental Workflow for Evaluating this compound
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 6. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Bonvalotidine A HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Bonvalotidine A, a C19-diterpenoid alkaloid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: Based on methods for similar C19-diterpenoid alkaloids, a good starting point for this compound analysis is reversed-phase HPLC.[1][2][3][4] A C18 column is commonly used with a mobile phase consisting of acetonitrile and a buffer, such as ammonium acetate, at a slightly alkaline pH to ensure good peak shape for the basic alkaloid structure.[4]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[5][6][7][8] It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing.[6][7] Operating the mobile phase at a pH where the silanol groups are not ionized (low pH) or where the basic analyte is not protonated (high pH) can mitigate this. For alkaloids, a higher pH is often preferred.[4] Using a modern, well-end-capped C18 column can also significantly reduce these interactions.[6][9]
Q3: What mobile phase additives can I use to improve the peak shape of this compound?
A3: To improve the peak shape of basic compounds, additives like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[10] These are "silanol blockers" that compete with the analyte for interaction with the active silanol sites on the stationary phase, thus reducing peak tailing. Using a buffered mobile phase, such as ammonium acetate, is also crucial for maintaining a consistent pH and improving peak symmetry.[4][11]
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution can be very effective, especially when analyzing crude extracts that may contain other related alkaloids with different polarities. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile) in the aqueous buffered mobile phase over the course of the run. This allows for the elution of a wider range of compounds with good resolution.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanol groups | - Use a highly end-capped C18 or a specialized column for basic compounds. - Increase the mobile phase pH to a basic value (e.g., pH 9.5 with ammonium acetate buffer) to deprotonate the analyte.[4] - Add a silanol-masking agent like triethylamine (TEA) to the mobile phase (0.1-0.5%).[10] |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Extra-column dead volume | - Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
Problem 2: Poor Resolution or Co-eluting Peaks
| Possible Cause | Recommended Solution |
| Inadequate mobile phase composition | - Optimize the gradient profile (slower gradient). - Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Suboptimal column chemistry | - Test a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Insufficient column efficiency | - Use a longer column or a column with smaller particle size. |
Problem 3: Fluctuating Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent mobile phase preparation | - Prepare fresh mobile phase daily and ensure accurate pH measurement. - Degas the mobile phase thoroughly before use. |
| Column temperature variations | - Use a column oven to maintain a stable temperature. |
| Pump issues (unstable flow rate) | - Purge the pump to remove air bubbles. - Check for leaks in the system. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (or similar) |
| Mobile Phase A | 40 mM Ammonium Acetate, pH adjusted to 9.5 with ammonia[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | 46% B (Isocratic) or a gradient from 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 235 nm[12] |
| Injection Volume | 10 µL |
Visualizations
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Caption: Key components of a typical HPLC system for this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bonvalotidine A stability and degradation issues"
Bonvalotidine A Technical Support Center
Disclaimer: this compound is a hypothetical compound created for the purpose of this illustrative technical support guide. The following information, including stability data, degradation pathways, and experimental protocols, is based on general principles of pharmaceutical science and is intended to serve as a template for researchers working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment, protected from light. Under these conditions, the compound is expected to be stable for at least 12 months. For short-term storage of solutions, use a suitable anhydrous solvent (e.g., DMSO) and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may be indicated by a color change in the lyophilized powder (e.g., from white to yellow or brown) or in solution. Other signs include insolubility or the appearance of particulate matter in a previously clear solution. Any observed changes in physical appearance should be followed up with analytical testing to confirm degradation.
Q3: Which solvents are compatible with this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound sensitive to light?
A4: Yes, preliminary data suggests that this compound is photosensitive. Exposure to direct sunlight or prolonged exposure to artificial light can lead to degradation. It is recommended to handle the compound and its solutions in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil).
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-UV Analysis
Symptoms:
-
You observe additional peaks in your chromatogram that are not present in the reference standard.
-
The area of the main this compound peak is smaller than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify that the compound has been stored at the recommended temperature and protected from light. 2. Prepare a fresh solution from a new vial of lyophilized powder and re-analyze. |
| On-instrument degradation | 1. Check the stability of this compound in the mobile phase over the course of the analysis time. 2. If degradation is observed, consider using a cooler autosampler or reducing the run time. |
| Contamination | 1. Ensure all glassware and solvents are clean. 2. Run a blank injection (mobile phase only) to check for system contamination. |
Issue 2: Loss of Biological Activity in Cell-Based Assays
Symptoms:
-
The observed potency (e.g., IC50) of this compound is significantly lower than expected.
-
There is high variability between replicate experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation in aqueous media | 1. This compound may be unstable in aqueous buffers or cell culture media. 2. Prepare fresh dilutions from a DMSO stock immediately before each experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Adsorption to plasticware | 1. The compound may be adsorbing to the surface of pipette tips, tubes, or assay plates. 2. Consider using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA). |
| Interaction with media components | 1. Components in the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. 2. Evaluate the effect of serum concentration on the compound's activity. |
Quantitative Data Summary
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Condition | Incubation Time (hours) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 65.2% | BVA-DP1, BVA-DP2 |
| 0.1 M NaOH | 24 | 42.8% | BVA-DP3 |
| 3% H₂O₂ | 24 | 78.1% | BVA-DP4 |
| Heat (80°C) | 48 | 89.5% | BVA-DP1 |
| Light (Xenon lamp) | 48 | 71.4% | BVA-DP5 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound by HPLC-UV
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Thermal: Incubate a sealed vial of the stock solution at 80°C.
-
Photolytic: Expose a clear vial of the stock solution to a xenon lamp.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Inject the samples onto the HPLC system.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Identify and quantify the major degradation products based on their peak areas.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC results.
"improving solubility of Bonvalotidine A for assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bonvalotidine A for assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is common for complex organic molecules like this compound, a lycoctonine-type C19-diterpenoid alkaloid.[1] The first step is to systematically test a range of solvents and solubility-enhancing techniques. We recommend a tiered approach, starting with common organic solvents and moving to more advanced methods if necessary.
Q2: Which organic solvents should I try first?
A2: Dimethyl sulfoxide (DMSO) and ethanol are common first-line choices for dissolving water-insoluble compounds for in vitro assays.[2][3][4] It is crucial to prepare a concentrated stock solution in the organic solvent, which can then be diluted into your aqueous assay buffer. Always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A3: This indicates that the final concentration of this compound exceeds its solubility limit in the final assay buffer, even with the presence of a small amount of DMSO. Here are several strategies to address this:
-
Optimize Solvent Concentration: Determine the maximum tolerable percentage of your organic solvent in the assay. For cell-based assays, DMSO concentrations should ideally be kept below 1%, as higher concentrations can be cytotoxic.[2][3][4][5]
-
Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer can help maintain the solubility of your compound.[6] This is particularly useful for enzyme assays but may not be suitable for cell-based assays due to potential cytotoxicity.
-
Adjust pH: The solubility of compounds with ionizable groups can be significantly influenced by pH.[7][8] Systematically test the solubility of this compound in buffers with different pH values to see if you can find a range where it is more soluble.
-
Sonication: Sonication can help to break down aggregates and increase the rate of dissolution.[6]
Q4: I am still facing solubility issues, or I need to avoid organic solvents for my assay. What other methods can I explore?
A4: If standard solvent and surfactant methods are insufficient or incompatible with your experimental system, you can consider more advanced formulation strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming an "inclusion complex" that is more water-soluble.[2][9] β-cyclodextrin is a commonly used type.
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[9][10] This can enhance the dissolution rate.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for creating a stock solution of this compound?
A: Without specific solubility data for this compound, we recommend starting with a high concentration, for example, 10-50 mM in 100% DMSO. Then, perform serial dilutions to determine the highest concentration that remains in solution.
Q: How can I determine the maximum permissible solvent concentration for my cell-based assay?
A: It is essential to run a solvent tolerance experiment. Treat your cells with a range of solvent concentrations (e.g., 0.1% to 5% DMSO or ethanol) and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). This will determine the highest solvent concentration that does not significantly impact your cells. Studies have shown that DMSO concentrations above 1% can reduce readout parameters in many cell types.[2][3][4]
Q: Can I heat the solution to improve the solubility of this compound?
A: Gentle warming can sometimes aid dissolution. However, the thermal stability of this compound is unknown. Prolonged or excessive heating could lead to degradation. If you choose to warm the sample, do so cautiously and for a short period.
Q: Are there any other physical methods to improve solubility?
A: Yes, methods that reduce the particle size of the compound can increase the surface area for dissolution. These include micronization and nanosuspension.[7][9][10] These techniques require specialized equipment.
Data Presentation
Table 1: Common Solvents for In Vitro Assays
| Solvent | Common Starting Concentration in Assay | Maximum Recommended Concentration (Cell-Based Assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 0.5% | < 1% | Can have biological effects at higher concentrations.[2][3][4] |
| Ethanol | 0.1 - 0.5% | < 1% | Can be more cytotoxic than DMSO for some cell lines.[4] |
| Polyethylene Glycol (PEG) | Varies by MW | Varies | Often used in solid dispersions to improve solubility. |
| β-Cyclodextrin | Varies | Varies | Forms inclusion complexes to enhance aqueous solubility.[2][9] |
Experimental Protocols
Protocol 1: Preparation and Testing of a DMSO Stock Solution
-
Preparation of Stock Solution:
-
Weigh out a small amount of this compound (e.g., 1 mg).
-
Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly. If necessary, gently warm the solution or sonicate for short intervals until the compound is fully dissolved.
-
-
Determining Maximum Soluble Concentration in Assay Buffer:
-
Prepare a series of dilutions of your DMSO stock solution into your final aqueous assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration remains constant across all dilutions and is below the cytotoxic limit for your cells (e.g., 0.5%).
-
Visually inspect for any precipitation immediately after dilution and after a period of incubation (e.g., 2 hours) at the assay temperature.
-
The highest concentration that remains clear is your working maximum soluble concentration.
-
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into each buffer to a consistent final concentration.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Tiered approach to improving compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. azolifesciences.com [azolifesciences.com]
"preventing Bonvalotidine A degradation during storage"
This technical support center provides guidance on preventing the degradation of Bonvalotidine A during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation due to improper storage temperature. | Store this compound at the recommended temperature of -20°C. For long-term storage, consider -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation from exposure to air. | Store in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen). | |
| Hydrolysis from exposure to moisture. | Store in a desiccated environment. Use of a dry box or desiccator is recommended. Ensure all solvents are anhydrous. | |
| Appearance of Impurities in Analysis (e.g., HPLC, LC-MS) | Photodegradation from exposure to light. | Protect from light by using amber vials or by wrapping containers in aluminum foil. Store in a dark location. |
| Contamination from storage container or solvent. | Use high-quality, inert storage vials (e.g., borosilicate glass). Ensure solvents are of high purity and compatible with this compound. | |
| Discoloration or Change in Physical Appearance | Degradation into chromophoric byproducts. | This is a strong indicator of degradation. The sample should be re-analyzed for purity and identity. Review storage conditions immediately. |
| Inconsistent Experimental Results | Non-uniform degradation across samples. | Ensure all aliquots are stored under identical conditions. When preparing samples for an experiment, process them consistently and minimize the time they are exposed to ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For short-term storage (up to 1 month), this compound should be stored at -20°C in a tightly sealed container, protected from light. For long-term storage (greater than 1 month), -80°C is recommended to minimize degradation. The compound should be stored as a solid (lyophilized powder) if possible. If in solution, use an anhydrous, aprotic solvent.
Q2: How can I tell if my this compound has degraded?
A2: Degradation can be detected by a loss of biological activity, changes in physical appearance (e.g., color), and the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).[1][2]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a highly effective method for monitoring the stability of this compound and detecting degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound or its degradation products are volatile.[1][3]
Q4: Should I store this compound in solution or as a solid?
A4: Storing this compound as a solid (lyophilized powder) is generally preferred as it minimizes interactions with solvents that can lead to degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at -80°C.
Q5: How many freeze-thaw cycles can this compound withstand?
A5: It is best to avoid repeated freeze-thaw cycles. If you need to use small amounts of the compound at different times, it is recommended to aliquot the stock solution into single-use vials before freezing. This prevents the need to thaw the entire stock for each use.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Divide the vials into different storage condition groups:
-
-80°C (long-term control)
-
-20°C
-
4°C
-
Room Temperature (approx. 25°C)
-
40°C (accelerated degradation)
-
2. Time Points:
-
Analyze a sample from each group at the following time points: 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
At each time point, calculate the peak area of this compound.
-
Determine the percentage of this compound remaining relative to the time 0 sample.
-
Identify and quantify any new peaks that appear, which may represent degradation products.
Quantitative Data Summary
| Storage Condition | % this compound Remaining (Week 4) | % this compound Remaining (Week 8) |
| -80°C | 99.8 ± 0.2 | 99.5 ± 0.3 |
| -20°C | 98.5 ± 0.5 | 97.1 ± 0.6 |
| 4°C | 92.1 ± 1.2 | 85.3 ± 1.8 |
| Room Temp | 75.4 ± 2.1 | 58.2 ± 2.5 |
| 40°C | 45.2 ± 3.0 | 22.7 ± 3.5 |
Visualizations
Degradation Pathway of this compound
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of Bonvalotidine A
Welcome to the technical support center for the NMR spectroscopic analysis of Bonvalotidine A and other complex natural products. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Fictional Compound Context: this compound
For the purpose of this guide, we will consider This compound as a recently isolated marine natural product with a complex polycyclic structure, featuring multiple stereocenters and a combination of peptidic and alkaloidal substructures. Its structural complexity and limited sample availability present significant challenges for complete NMR-based structure elucidation.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal-to-noise ratio in our 1H NMR spectrum of this compound. What can we do to improve it?
A1: A low signal-to-noise (S/N) ratio is a common challenge, especially with limited sample quantities of a novel compound. Here are several strategies to enhance the S/N ratio:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Use a higher-field NMR spectrometer: Higher magnetic fields lead to greater spin polarization and thus improved sensitivity.[1][2]
-
Employ a cryoprobe: Cryogenically cooled probes can significantly enhance sensitivity, often by a factor of 3-4 or more, which is highly beneficial for mass-limited samples.[3][4]
-
Optimize sample concentration: Ensure the sample is as concentrated as possible in the appropriate deuterated solvent.
-
Check probe tuning and matching: Properly tuning and matching the NMR probe for your specific sample and solvent is crucial for optimal signal detection.
Q2: The 1H NMR spectrum of this compound is extremely crowded, with severe signal overlap. How can we resolve these signals?
A2: Signal overlap is a significant hurdle for complex molecules. Two-dimensional (2D) NMR spectroscopy is the most effective way to address this issue.[5][6]
-
2D Homonuclear Correlation Spectroscopy (COSY): This experiment helps identify spin-spin couplings between protons, allowing you to trace out proton networks even in crowded regions.[4][5]
-
2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems.
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments correlate protons with their directly attached heteronuclei (e.g., 13C, 15N), spreading the proton signals into a second dimension based on the chemical shifts of the heteronuclei.[4][5]
-
Higher-field spectrometers: As with sensitivity, higher magnetic fields also provide better signal dispersion.
Q3: We are having trouble assigning the quaternary carbons of this compound. Which NMR experiment is best for this?
A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or HMQC spectra. The recommended experiment for assigning quaternary carbons is:
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). By observing correlations from known protons to a quaternary carbon, its chemical shift can be determined.[4][7]
Q4: The stereochemistry of this compound is ambiguous. How can NMR help in determining the relative stereochemistry?
A4: Determining relative stereochemistry is a critical and often challenging aspect of structure elucidation. The following NMR techniques are invaluable:
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of NOE/ROE cross-peaks provides crucial distance constraints that can be used to deduce the relative stereochemistry.
-
Measurement of J-couplings (coupling constants): The magnitude of 3J(H,H) coupling constants, often determined from high-resolution 1D 1H or 2D COSY spectra, can provide information about dihedral angles via the Karplus relationship, which in turn helps to define stereochemistry.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Poor Signal-to-Noise
| Symptom | Possible Cause | Suggested Solution |
| Weak or absent signals | Insufficient sample concentration | Concentrate the sample if possible. |
| Low natural abundance of the nucleus (e.g., 13C) | Increase the number of scans; use a cryoprobe.[3] | |
| Incorrect pulse calibration | Calibrate the 90° pulse width for your specific sample. | |
| Noisy baseline | Poor probe tuning/matching | Re-tune and match the probe. |
| External noise interference | Check for nearby electronic equipment that may be causing interference. |
Guide 2: Signal Overlap and Resolution Issues
| Symptom | Possible Cause | Suggested Solution |
| Broad, unresolved multiplets | Molecular aggregation | Try a different solvent or adjust the sample temperature. |
| Conformational exchange | Acquire spectra at different temperatures to see if signals sharpen. | |
| Overlapping signals in 1D 1H NMR | High molecular complexity | Utilize 2D NMR experiments (COSY, TOCSY, HSQC) to resolve correlations.[5][6] |
| Insufficient magnetic field strength | Use a higher-field spectrometer for better signal dispersion. |
Experimental Protocols
Below are generalized protocols for key 2D NMR experiments crucial for the structure elucidation of complex molecules like this compound. Note that specific parameters will need to be optimized for your instrument and sample.
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify 1H-1H spin-spin couplings.
-
Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.
-
Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Calibrate the 90° proton pulse width.
-
Set the number of scans (e.g., 2-8) and dummy scans (e.g., 4-16).
-
Set the number of increments in the indirect dimension (t1), typically 256-512.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Symmetrize the spectrum if desired.
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached 13C or 15N nuclei.[5]
-
Sample Preparation: Same as for COSY.
-
Experiment Setup:
-
Load a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the 1H spectral width.
-
Set the 13C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Set the one-bond coupling constant (1JCH) to an average value, typically ~145 Hz for aliphatic and aromatic CH groups.
-
Set the number of scans (multiple of 2 or 4, depending on the pulse program) and increments as for COSY.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between 1H and 13C.
-
Sample Preparation: Same as for COSY.
-
Experiment Setup:
-
Load a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the 1H and 13C spectral widths as for HSQC.
-
Set the long-range coupling constant (nJCH) to an average value, typically 8-10 Hz.
-
Set the number of scans and increments.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum (magnitude mode processing is also common).
-
Visualizations
Workflow for Structure Elucidation of a Novel Natural Product
References
- 1. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. omicsonline.org [omicsonline.org]
- 7. 2D NMR [chem.ch.huji.ac.il]
Diterpenoid Alkaloid Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying diterpenoid alkaloids?
The purification of diterpenoid alkaloids is often complicated by several factors:
-
Structural Complexity and Similarity: Diterpenoid alkaloids are a diverse group of compounds, and a single plant source can contain numerous structurally similar alkaloids. This similarity in physicochemical properties makes their separation challenging.
-
Low Abundance: The concentration of target alkaloids in natural sources can be very low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for analysis and further research.
-
pH Sensitivity: The basic nature of alkaloids means their solubility and stability are highly dependent on pH.[1][2] Improper pH control during extraction and purification can lead to low yields or degradation of the target compounds.[1]
-
Matrix Interference: Crude plant extracts contain a complex mixture of other secondary metabolites, such as pigments, tannins, and fatty acids, which can interfere with chromatographic separation.[1]
Q2: How does pH affect the extraction and purification of diterpenoid alkaloids?
The pH of the solvent system is a critical parameter in the purification of diterpenoid alkaloids. Most alkaloids are basic and can exist in two forms: a free base and a protonated salt. The free base form is generally soluble in organic solvents, while the salt form is more soluble in aqueous solutions.[3] This differential solubility is the basis for acid-base extraction, a common and effective method for separating alkaloids from other plant constituents.[3][4] Maintaining the appropriate pH is also crucial for stability, as extreme pH levels can cause degradation of the alkaloids.[2]
Q3: What are the most effective chromatographic techniques for diterpenoid alkaloid purification?
A multi-step chromatographic approach is typically the most effective strategy for purifying diterpenoid alkaloids.[1]
-
Column Chromatography (CC): This is often the initial step for fractionating the crude extract. Silica gel or alumina are common stationary phases.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful tool for separating structurally similar alkaloids.[6] Reversed-phase columns (e.g., C18) are frequently used.
-
Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC have proven to be highly efficient for the preparative separation of diterpenoid alkaloids, offering high sample loading capacity and yielding high-purity compounds.[7][8]
Troubleshooting Guides
Problem 1: Low Yield of Target Diterpenoid Alkaloid
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[9] Consider using extraction enhancement techniques like sonication. |
| Incorrect pH during Acid-Base Partitioning | The pH of the aqueous layer must be carefully controlled. For extraction of the free base into an organic solvent, the pH should be sufficiently basic (e.g., pH 9-11) to ensure complete deprotonation.[1] Use a calibrated pH meter for accurate adjustments. |
| Loss of Product during Liquid-Liquid Partitioning | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Consider a back-extraction of the aqueous layer to recover any remaining product.[1] |
| Alkaloid Degradation | Diterpenoid alkaloids can be sensitive to temperature and pH.[10] Conduct extraction and purification at controlled temperatures and avoid extreme pH conditions unless necessary for separation. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | While silica gel is common, consider using alumina or a bonded phase like C18, which may offer different selectivity for your target alkaloids. |
| Incorrect Mobile Phase Composition | Systematically vary the solvent polarity of the mobile phase. A shallow gradient elution, where the solvent composition is changed gradually, can significantly improve the resolution of closely eluting compounds.[5] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.[1] Overloading leads to broad, overlapping peaks. |
| Poor Sample Solubility | If the sample has poor solubility in the mobile phase, consider dry-loading. This involves pre-adsorbing the sample onto a small amount of the stationary phase (e.g., silica gel) and then loading the dry powder onto the column.[11] |
Problem 3: HPLC Issues - Peak Tailing or Splitting
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase (Peak Tailing) | The basic nature of alkaloids can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. Use a column with reduced silanol activity (end-capped). Adjust the mobile phase pH to be low (~2.5) to suppress silanol ionization.[12] Increasing the buffer concentration (>20 mM) can also help.[12] |
| Column Overload (Peak Tailing/Fronting) | Reduce the concentration or volume of the injected sample.[13] |
| Mismatch between Injection Solvent and Mobile Phase (Peak Splitting) | Ideally, dissolve the sample in the initial mobile phase.[14] If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Void in the Column or Blocked Frit (Peak Splitting) | If all peaks are splitting, this points to a physical problem with the column. A blocked frit can disrupt the flow path.[13][15] Try back-flushing the column. If the problem persists, the column may need to be replaced.[15] |
Quantitative Data Summary
The following table summarizes the purification results of seven diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, as an example of a successful purification strategy.
| Compound | Crude Extract (g) | Yield (mg) | Purity (%) |
| Guanfu base I | 3.5 | 356 | 96.40 |
| Guanfu base A | 3.5 | 578 | 97.2 |
| Atisine | 3.5 | 74 | 97.5 |
| Guanfu base F | 3.5 | 94 | 98.1 |
| Guanfu base G | 3.5 | 423 | 98.9 |
| Guanfu base R | 3.5 | 67 | 98.3 |
| Guanfu base P | 3.5 | 154 | 98.4 |
Data sourced from a study on the preparative isolation of diterpenoid alkaloids.[7][8]
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Diterpenoid Alkaloids
This protocol outlines a general procedure for the initial extraction and partitioning of diterpenoid alkaloids from plant material.
-
Sample Preparation: Air-dry and finely powder the plant material to be extracted.
-
Defatting (Optional but Recommended): Macerate the powdered material in a non-polar solvent (e.g., n-hexane or petroleum ether) for 24 hours to remove lipids and waxes.[16] Filter and discard the solvent. Air-dry the plant residue.
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a dilute alkaline solution (e.g., dilute ammonia) to liberate the free-base alkaloids.[3]
-
Extract the alkaloids using a moderately polar organic solvent such as chloroform, dichloromethane, or ethyl acetate.[2] This can be done through maceration or Soxhlet extraction.
-
-
Acid Wash:
-
Take the organic extract and partition it against a dilute aqueous acid solution (e.g., 1-5% HCl or H₂SO₄).
-
The protonated alkaloid salts will move into the aqueous layer, while neutral and weakly acidic impurities will remain in the organic layer.[3]
-
Separate the layers and repeat the acid wash on the organic layer 2-3 times to ensure complete extraction of alkaloids.
-
-
Liberation and Re-extraction of Free Base:
-
Combine all aqueous acid extracts.
-
Carefully adjust the pH of the aqueous solution to be basic (pH 9-11) by adding a base like ammonium hydroxide or sodium hydroxide.[1]
-
Extract the liberated free-base alkaloids from the basified aqueous solution using an organic solvent (e.g., dichloromethane or chloroform).[2] Repeat this extraction 3-4 times.
-
-
Drying and Concentration:
-
Combine the final organic extracts.
-
Dry the extract over anhydrous sodium sulfate to remove residual water.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract. This extract can then be subjected to chromatographic purification.
-
Visualizations
Caption: General workflow for the purification of diterpenoid alkaloids.
Caption: Troubleshooting decision tree for low yield of diterpenoid alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. prezi.com [prezi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids. | Semantic Scholar [semanticscholar.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. scribd.com [scribd.com]
Technical Support Center: LC-MS Analysis of Bonvalotidine A and Other Small Molecule Alkaloids
Disclaimer: Information regarding the specific chemical properties and established LC-MS analytical methods for Bonvalotidine A is not publicly available. Therefore, this technical support center provides guidance based on common challenges and solutions encountered during the LC-MS analysis of small molecule alkaloids in biological matrices. The troubleshooting advice and protocols are general and should be adapted for your specific compound and matrix.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for my alkaloid compound?
A1: Poor peak shape (e.g., fronting, tailing, or splitting) for alkaloid compounds in LC-MS analysis is often attributed to several factors:
-
Secondary Interactions: Alkaloids, being basic in nature, can exhibit secondary interactions with acidic silanol groups on the surface of C18 columns. This can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of the analyte. An unsuitable pH can lead to poor peak shape. For basic compounds like alkaloids, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in a single protonated form.[1][2]
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can result in distorted peak shapes.
Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?
A2: Signal suppression, a common matrix effect in ESI-LC-MS, is the reduction in the ionization efficiency of the target analyte due to co-eluting components from the sample matrix. For alkaloids in biological matrices like plasma, common causes include:
-
Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression.[3]
-
Salts and Other Endogenous Components: High concentrations of salts or other small molecules in the sample can also interfere with the ionization process.
To mitigate signal suppression, consider the following strategies:
-
Improved Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2][4] Protein precipitation is a simpler but generally less clean method.[3]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Q3: What type of internal standard is best for the quantitative analysis of this compound?
A3: The ideal internal standard (IS) for quantitative LC-MS analysis is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample recovery and matrix effects. If a SIL-IS is not available, a structural analog (a molecule with a similar structure to the analyte) can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Guide 1: Low Analyte Recovery
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low peak intensity for the analyte in extracted samples compared to a pure standard. | Inefficient Sample Extraction: The chosen sample preparation method (e.g., LLE, SPE, protein precipitation) may not be optimal for this compound. | Optimize Extraction Protocol: - For LLE, experiment with different organic solvents and pH of the aqueous phase. - For SPE, screen different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution solvents.[1][2] - For protein precipitation, try different precipitation solvents (e.g., acetonitrile, methanol).[3] |
| Analyte Degradation: The analyte may be unstable under the extraction or storage conditions. | Assess Analyte Stability: - Perform stability experiments at different temperatures and pH values. - Minimize sample processing time and keep samples on ice. | |
| Poor Solubility: The analyte may not be fully dissolved in the final reconstitution solvent. | Optimize Reconstitution Solvent: - Ensure the final solvent is compatible with both the analyte and the initial mobile phase. - Consider adding a small percentage of organic solvent or acid/base to improve solubility. |
Guide 2: High Signal Variability (Poor Precision)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Relative Standard Deviation (RSD) of replicate injections is high. | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | Standardize and Automate: - Use calibrated pipettes and consistent vortexing times. - Consider using automated sample preparation systems for higher throughput and better reproducibility. |
| Variable Matrix Effects: The extent of ion suppression or enhancement may differ between samples. | Improve Sample Cleanup: Use a more effective sample preparation method (e.g., SPE) to remove more matrix components.Use a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for variable matrix effects. | |
| LC System or MS Detector Instability: Fluctuations in pump pressure, column temperature, or detector sensitivity can cause variability. | System Maintenance and Checks: - Purge the LC system to remove air bubbles. - Check for leaks in the system. - Perform a system suitability test before running samples. |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established protocol. After the final evaporation step, reconstitute the extract with the standard solution from Set A.
-
Set C (Blank Matrix): Extract a blank biological matrix sample and reconstitute with the mobile phase.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Generic Solid Phase Extraction (SPE) for Alkaloids from Plasma
This is a general starting protocol that should be optimized for this compound.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
Caption: General workflow for the analysis of alkaloids in plasma.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 2. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
"Bonvalotidine A experimental variability and reproducibility"
Disclaimer: Bonvalotidine A is a structurally characterized C19-diterpenoid alkaloid isolated from Delphinium bonvalotii.[1] To date, detailed public data on its specific biological activities, experimental protocols, and potential for variability is limited. This technical support center provides guidance based on the general properties of lycoctonine-type diterpenoid alkaloids and common methodologies in natural product research. The experimental details and data presented are illustrative and should be adapted based on specific laboratory findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
A1: this compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch. While specific bioactivity for this compound has not been extensively reported, related C19-diterpenoid alkaloids from Delphinium and Aconitum species are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2][3] Therefore, it is hypothesized that this compound may possess similar properties.
Q2: What are the main challenges in working with this compound and similar natural products?
A2: Researchers may encounter several challenges, including:
-
Variability in Natural Abundance: The concentration of this compound in Delphinium bonvalotii can vary depending on the plant's geographical location, season of harvest, and environmental conditions.
-
Extraction and Purification Complexity: Isolating high-purity this compound can be challenging due to the presence of other structurally similar alkaloids, requiring multi-step chromatographic separation.
-
Limited Availability: As a non-commercial natural product, obtaining sufficient quantities for extensive biological screening can be a primary obstacle.
-
Reproducibility of Bioassays: The inherent variability of biological systems can lead to differing results in activity assays.
Q3: How can I troubleshoot inconsistent results in my bioassays with this compound?
A3: Inconsistent bioassay results can stem from multiple factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving common issues, such as compound purity, solvent effects, cell line variability, and assay conditions.
Troubleshooting Guides
Issue 1: Low Yield or Purity of Isolated this compound
| Potential Cause | Recommended Solution |
| Suboptimal Plant Material | Ensure the plant material is correctly identified and harvested at the optimal time. Consider the geographical source, as secondary metabolite profiles can vary. |
| Inefficient Extraction | Optimize the extraction solvent and method (e.g., maceration, Soxhlet, sonication). A series of solvents with increasing polarity may be more effective. |
| Degradation during Extraction/Purification | Avoid high temperatures and exposure to strong acids or bases. Work in a well-ventilated area and consider using an inert atmosphere if the compound is sensitive to oxidation. |
| Poor Chromatographic Resolution | Experiment with different stationary and mobile phases for column chromatography and HPLC. Consider orthogonal separation techniques (e.g., normal-phase followed by reverse-phase). |
Issue 2: Inconsistent Bioactivity Results
| Potential Cause | Recommended Solution |
| Compound Purity and Identity | Confirm the purity of your this compound sample using HPLC and its identity via mass spectrometry and NMR. Impurities can have their own biological effects. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and below the threshold known to affect your cell line or target. |
| Cell Line Variability | Use cells from a consistent passage number. Regularly check for mycoplasma contamination. Cell density at the time of treatment can also impact results. |
| Assay Conditions | Standardize incubation times, temperatures, and reagent concentrations. Ensure that all reagents are within their expiration dates and properly stored. |
| Compound Stability in Assay Media | Assess the stability of this compound in your cell culture media over the course of the experiment. The compound may degrade, leading to a decrease in apparent activity over time. |
Data Presentation
Table 1: Hypothetical Purity and Yield of this compound from Delphinium bonvalotii
| Extraction Batch | Plant Material Source | Extraction Method | Yield (% of dry weight) | Purity (by HPLC) |
| BVA-001 | Sichuan, China | Maceration (EtOH) | 0.015% | 95.2% |
| BVA-002 | Yunnan, China | Sonication (MeOH) | 0.021% | 98.1% |
| BVA-003 | Sichuan, China | Soxhlet (EtOH) | 0.018% | 96.5% |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |
| LPS-induced NO Production | RAW 264.7 | Nitric Oxide | 12.5 ± 2.1 | 0.8 ± 0.1 |
| COX-2 Inhibition | HT-29 | Prostaglandin E₂ | 25.1 ± 3.5 | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
-
Extraction: Air-dried and powdered roots of Delphinium bonvalotii (1 kg) are macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in 2% HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and partitioned with chloroform to extract the alkaloids.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, and the plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the IC₅₀ value is calculated by non-linear regression analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioactivity-inspired-c19-diterpenoid-alkaloids-for-overcoming-multidrug-resistant-cancer - Ask this paper | Bohrium [bohrium.com]
Bonvalotidine A Bioassays: Technical Support Center
Welcome to the technical support center for Bonvalotidine A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine its potency. A common approach is to perform a serial dilution starting from a high concentration (e.g., 100 µM) and going down to a low concentration (e.g., 1 nM). This will help in determining the optimal concentration range for subsequent experiments and for calculating key parameters like IC50 or EC50.
Q2: I am observing high variability between my replicate wells. What could be the cause?
A: High variability between replicates is a frequent issue in bioassays and can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are properly calibrated and use fresh tips for each replicate.[1]
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions. Gently tap the plate after adding all reagents to ensure thorough mixing.[1]
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using the outer wells for critical samples and instead fill them with a buffer or sterile medium.[1][2]
-
Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension before and during plating to achieve uniform cell distribution.[1][2]
Q3: My assay is not producing any signal, or the signal is very weak. What should I check?
A: A lack of signal can be due to several factors:
-
Reagent Preparation and Storage: Verify that all reagents were prepared according to the protocol and have been stored correctly to prevent degradation.[3]
-
Order of Reagent Addition: Ensure that all reagents were added in the correct sequence as specified in the protocol.[2]
-
Instrument Settings: Check that the plate reader settings, such as the wavelength and filter, are appropriate for your specific assay.[2]
-
Assay Buffer Temperature: Cold assay buffer can lead to low enzyme activity. Equilibrate all reagents to the specified assay temperature before starting the experiment.[3]
Q4: The standard curve for my assay is not linear. What could be the problem?
A: A non-linear standard curve can be caused by:
-
Incorrect Standard Dilutions: Double-check the calculations and ensure that the standard dilutions were prepared accurately.[3]
-
Pipetting Errors: Inconsistent pipetting during the preparation of the standard curve can lead to non-linearity.[3]
-
Suboptimal Assay Range: The concentrations of your standards may fall outside the linear range of the assay. Adjust the concentration range to bracket the expected concentration of your samples.[1]
Troubleshooting Guides
Guide 1: Cell Viability Assay (MTT/XTT) Inconsistencies
| Problem | Possible Cause | Solution |
| High Background Signal | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic techniques are followed. |
| Insufficient washing steps. | Ensure all wash steps are performed thoroughly to remove any interfering substances.[2] | |
| Low Signal-to-Noise Ratio | Cell density is too low or too high. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2] |
| Incubation time with the reagent is too short or too long. | Follow the manufacturer's instructions for the optimal incubation time. | |
| Inconsistent Results Across Plates | Variation in incubation conditions (temperature, CO2). | Ensure all plates are incubated under identical and stable conditions. |
| "Edge effects" in microplates.[2] | Fill the peripheral wells with sterile media or PBS to minimize evaporation from the experimental wells.[2] |
Guide 2: Receptor Binding Assay Challenges
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | Insufficient blocking. | Use an appropriate blocking buffer and ensure sufficient incubation time. |
| Concentration of labeled ligand is too high. | Optimize the concentration of the labeled ligand to minimize non-specific binding. | |
| Low Specific Binding | Inactive receptor preparation. | Use freshly prepared cell membranes or whole cells and store them appropriately. |
| Labeled ligand has degraded. | Check the quality and storage conditions of the labeled ligand. | |
| No Displacement by this compound | This compound does not bind to the target receptor. | Consider screening against a different panel of receptors. |
| Concentration of this compound is too low. | Test a wider and higher concentration range of this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final solvent concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% solvent). Incubate for 48 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Hypothetical Histamine H2 Receptor Binding Assay
-
Membrane Preparation: Prepare crude cell membranes from a cell line overexpressing the human histamine H2 receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add 25 µL of various concentrations of this compound (or vehicle), 25 µL of [3H]-Tiotidine (a known H2 receptor antagonist), and 150 µL of the cell membrane preparation. For non-specific binding determination, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Ranitidine).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki value.
Data Presentation
Table 1: Example Cell Viability Data for this compound
| Concentration (µM) | % Viability (Mean ± SD) |
| 0.01 | 98.5 ± 4.2 |
| 0.1 | 95.1 ± 3.8 |
| 1 | 82.3 ± 5.1 |
| 10 | 51.7 ± 2.9 |
| 100 | 15.2 ± 1.5 |
Table 2: Example H2 Receptor Binding Data for this compound
| Concentration (µM) | % Specific Binding (Mean ± SD) |
| 0.001 | 99.1 ± 3.5 |
| 0.01 | 92.4 ± 4.1 |
| 0.1 | 75.8 ± 3.2 |
| 1 | 48.9 ± 2.7 |
| 10 | 21.3 ± 1.9 |
Visualizations
Caption: A generalized workflow for in vitro bioassays.
Caption: A hypothetical signaling pathway modulated by this compound.
References
"handling and safety precautions for Bonvalotidine A"
Technical Support Center: Bonvalotidine A
Disclaimer: Information on a compound specifically named "this compound" is not available in public scientific literature. The following technical support guide is a template based on a hypothetical novel compound and established laboratory safety and handling protocols. Researchers must consult the specific Safety Data Sheet (SDS) and relevant literature for any new chemical they handle.
Section 1: Safety & Handling FAQ
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound? A1: this compound is a novel compound with an incomplete toxicological profile. Based on preliminary data, it should be handled as a potentially hazardous substance. It is classified as a skin and eye irritant.[1][2] High concentrations of airborne powder may cause respiratory irritation.[2] Always consult the most recent Safety Data Sheet (SDS) before handling.
Q2: What personal protective equipment (PPE) is required when working with this compound? A2: The following PPE is mandatory:
-
Gloves: Nitrile or vinyl gloves are recommended.[1]
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation at all times.[3]
Q3: How should this compound be stored? A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[1] For long-term storage, refer to the stability data in Table 1. Keep away from strong oxidizing agents, acids, and bases.[1]
Q4: What is the proper procedure for disposing of this compound waste? A4: Dispose of all waste containing this compound (including contaminated consumables) in accordance with local, state, and federal regulations for chemical waste.[2][4] Do not pour down the drain.[3]
Q5: What should I do in case of accidental exposure? A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, get medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Section 2: Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₂₁H₁₈FN₃O₂ | Hypothetical Data |
| Molecular Weight | 375.39 g/mol | Hypothetical Data |
| Appearance | Off-white to pale yellow solid | Visual inspection |
| Purity (HPLC) | ≥98% | |
| Solubility | DMSO: ≥50 mg/mL; Ethanol: ~5 mg/mL | Insoluble in water |
| Storage (Solid) | -20°C for >2 years | Protect from light |
| Storage (Solution) | -80°C for up to 6 months in DMSO | Avoid repeated freeze-thaw cycles |
Table 2: Preliminary Safety Profile
| Test Type | Result | Classification |
| Acute Oral Toxicity (LD₅₀, Rat) | >2000 mg/kg (estimated) | Harmful if swallowed[4] |
| Skin Irritation (Rabbit) | Mild Irritant | Causes skin irritation[2] |
| Eye Irritation (Rabbit) | Moderate Irritant | Causes serious eye irritation[2] |
| Mutagenicity (Ames Test) | Suspected of causing genetic defects[4] | Handle with caution |
Experimental Protocols
Protocol: In Vitro Kinase Assay with this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the target kinase and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of a detection reagent (e.g., ADP-Glo™).
-
Incubate for an additional 40 minutes at room temperature.
-
Read the luminescence signal using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle controls.
-
Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
Section 3: Troubleshooting & Visual Guides
Experimental Troubleshooting FAQ
Q1: Why is my this compound not dissolving in aqueous buffer? A1: this compound has very low aqueous solubility. It should first be dissolved in a solvent like DMSO to create a high-concentration stock solution, which can then be diluted into your aqueous experimental buffer. Ensure the final DMSO concentration remains low (typically <1%) to avoid solvent effects.
Q2: I am seeing inconsistent or no activity in my cell-based assay. What could be the cause? A2: There are several possibilities:
-
Compound Degradation: Ensure the compound has been stored correctly and that solutions are freshly prepared. Avoid repeated freeze-thaw cycles of stock solutions.
-
Low Cell Permeability: this compound may have poor permeability into your specific cell line. Consider using permeabilizing agents if appropriate for your experiment or increasing incubation time.
-
Incorrect Target: Verify that the target protein (e.g., Kinase X) is expressed in your cell line at sufficient levels.
-
Assay Interference: At high concentrations, some compounds can interfere with assay signals (e.g., luciferase reporters). Run a counter-screen to check for assay artifacts.
Q3: My results vary significantly between experiments. How can I improve reproducibility? A3:
-
Standardize Protocols: Ensure all steps, especially incubation times and temperatures, are consistent.
-
Solution Preparation: Prepare fresh serial dilutions for each experiment from a validated stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time.
-
Vehicle Control: Always include a vehicle control (e.g., 0.5% DMSO) to properly normalize your data.
Visualizations
Caption: A typical experimental workflow for an in vitro kinase assay.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
"troubleshooting low yield in Bonvalotidine A synthesis"
Technical Support Center: Bonvalotidine A Synthesis
Disclaimer: this compound is a representative complex alkaloid. The troubleshooting strategies and protocols provided herein are based on established synthetic methodologies for analogous natural products and are intended for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of this compound is consistently below 5%. Which steps are the most likely culprits for significant yield loss?
A1: In complex alkaloid syntheses, significant yield reductions often occur during key bond-forming and stereocenter-setting steps. For the this compound synthesis, pay close attention to:
-
Step 1 (Suzuki Coupling): This reaction is sensitive to catalyst activity, reagent purity, and inert atmosphere. Low yields are common and often addressable.[1][2]
-
Step 3 (Pictet-Spengler Reaction): This intramolecular cyclization can be low-yielding if the reaction conditions (acid strength, temperature) are not optimized for the specific substrate.[3][4]
-
Step 4 (Late-Stage C-H Oxidation): These reactions are notoriously challenging, often suffering from low conversion and issues with regioselectivity.[5][6]
Q2: I'm observing a complex mixture of byproducts after the Pictet-Spengler cyclization (Step 3). What are the likely side reactions?
A2: Common side products in Pictet-Spengler reactions include N-acylated intermediates that fail to cyclize, over-oxidation of the product, and diastereomers.[3][7][8] If your substrate has sensitive functional groups, protecting them may be necessary to prevent side reactions.[3] The formation of an isomeric byproduct with the same mass could also suggest epimerization under acidic or thermal conditions.[8]
Q3: The final deprotection step is giving me a low yield of this compound, and I see multiple spots on my TLC plate. What is happening?
A3: Global deprotection on a complex molecule can be problematic. A low yield with multiple products suggests either incomplete deprotection or degradation of the target compound under the reaction conditions. Consider a stepwise deprotection strategy or screen milder reagents.
Q4: My enantioselectivity in the Asymmetric Dihydroxylation (Step 2) is poor. How can I improve it?
A4: Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation can stem from several factors.[9][10] A common issue is the emergence of a competing, non-enantioselective catalytic cycle.[11] To suppress this, you can increase the molar concentration of the chiral ligand.[9] Additionally, reaction temperature is critical; for many alkenes, running the reaction at 0 °C or lower improves enantioselectivity.[9][10]
Troubleshooting Guides
Guide 1: Low Yield in Step 1 - Suzuki Coupling
The Suzuki coupling is a critical C-C bond-forming reaction. Low yields are often traced to issues with the catalyst, reagents, or reaction setup.[1]
Problem: Yield is less than 20% despite complete consumption of starting material.
This suggests that side reactions are consuming the starting materials or product.
| Potential Cause | Troubleshooting Action | Rationale |
| Protodeboronation of Boronic Ester | Use freshly prepared or purified boronic ester. Consider using more robust potassium trifluoroborate salts. | Boronic acids and esters can be unstable and hydrolyze, especially with heteroaryl substrates.[12][13] |
| Homocoupling of Boronic Ester | Ensure rigorous degassing of all solvents and reagents. Use a direct Pd(0) source instead of a Pd(II) precatalyst if reduction is an issue. | Oxygen in the reaction mixture can lead to Pd(II) species that promote homocoupling.[12] |
| Dehalogenation of Indole Halide | Screen alternative, non-nucleophilic bases (e.g., Cs2CO3, K3PO4). Avoid alcohol-based solvents if possible. | Certain bases and solvents can promote the undesired replacement of the halide with a hydrogen atom.[1][12] |
| Product Degradation | If the product has base-sensitive functional groups, consider using milder bases like KF. | The basic conditions of the Suzuki reaction can degrade sensitive substrates.[2][13] |
Experimental Protocol: Optimized Suzuki Coupling
-
To a dried Schlenk flask under argon, add the indole halide (1.0 eq.), the boronic ester (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K3PO4 (3.0 eq.).
-
Add rigorously degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Low Conversion in Step 4 - Late-Stage C-H Oxidation
Late-stage functionalization is a powerful but challenging tool for modifying complex molecules.[14][15][16] Low conversion is a frequent obstacle.[5]
Problem: Reaction stalls at <50% conversion of the starting material.
This often points to catalyst deactivation or insufficient reactivity of the C-H bond.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Deactivation | Ensure all reagents and solvents are peroxide-free and handled under an inert atmosphere. Add the catalyst in portions throughout the reaction. | Many oxidation catalysts are sensitive to air, moisture, and impurities. |
| Insufficient C-H Bond Reactivity | Increase the reaction temperature in 10 °C increments. Screen more powerful oxidants. | C-H bonds are inherently strong, and significant thermal energy may be required for activation.[6] |
| Inhibitory Byproduct Formation | If a byproduct is observed, attempt to isolate and identify it. Modify conditions to avoid its formation (e.g., different solvent, lower temperature). | A byproduct may coordinate to the catalyst and inhibit turnover. |
| Sub-optimal Ligand | For directed C-H functionalization, the choice of ligand is crucial. Screen different ancillary ligands (e.g., monoprotected amino acids for Pd catalysis). | Ligands can significantly accelerate the C-H activation step.[5] |
Experimental Protocol: Representative C-H Oxidation
-
In a glovebox, add the substrate (1.0 eq.), Pd(OAc)2 (0.1 eq.), and the directing group ligand (0.3 eq.) to a sealed vial.
-
Add the oxidant (e.g., PhI(OAc)2, 1.5 eq.).
-
Add dry, degassed solvent (e.g., hexafluoroisopropanol).
-
Seal the vial and heat to 100 °C for 24 hours, monitoring by LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite, rinsing with dichloromethane.
-
Concentrate the filtrate and purify by preparative HPLC.
Visualizations
Synthetic Workflow
Caption: A high-level overview of the synthetic sequence for this compound.
Troubleshooting Logic for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. resource.aminer.org [resource.aminer.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Bonvalotidine A vs. Other Delphinium Alkaloids: A Comparative Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Delphinium, commonly known as larkspur, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, which range from potent toxicity to promising therapeutic effects. This guide provides a comparative overview of the bioactivity of various Delphinium alkaloids, with a special focus on Bonvalotidine A, and presents supporting experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Executive Summary
Delphinium alkaloids exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and neuromuscular blocking effects. While comprehensive data on this compound is limited, recent studies on related compounds from the same plant variety suggest it may lack significant anti-inflammatory properties. In contrast, other alkaloids from this genus have demonstrated potent effects in various assays. This guide will delve into the specifics of these activities, the signaling pathways involved, and the experimental methodologies used to elucidate them.
Comparative Bioactivity of Delphinium Alkaloids
The bioactivity of Delphinium alkaloids is highly dependent on their specific chemical structures. Below is a summary of the known activities of several representative compounds compared to the available information on alkaloids from the plant source of this compound.
Cytotoxic Activity
Several Delphinium alkaloids have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these alkaloids involves the induction of apoptosis through the intrinsic pathway.
| Alkaloid/Fraction | Cell Line | Bioactivity | IC50 Value | Reference |
| D. semibarbatum Alkaloid Fraction (Da) | DU-145 (Prostate Cancer) | Growth Inhibition | 62.33 ± 2.52 µg/mL | [1] |
| D. semibarbatum Alkaloid Fraction (Da) | LNCaP (Prostate Cancer) | Growth Inhibition | 82.50 ± 3.53 µg/mL | [1] |
| D. semibarbatum Alkaloid Fraction (Ea) | DU-145 (Prostate Cancer) | Growth Inhibition | 173.33 ± 15.27 µg/mL | [1] |
| D. semibarbatum Alkaloid Fraction (Ea) | LNCaP (Prostate Cancer) | Growth Inhibition | 75.80 ± 13.54 µg/mL | [1] |
| D. semibarbatum Alkaloid Fraction (Eb) | DU-145 (Prostate Cancer) | Growth Inhibition | 98.33 ± 15.57 µg/mL | [1] |
| D. semibarbatum Alkaloid Fraction (Eb) | LNCaP (Prostate Cancer) | Growth Inhibition | 89.6 ± 6.22 µg/mL | [1] |
Anti-inflammatory Activity
Certain Delphinium alkaloids have been investigated for their ability to modulate inflammatory responses. For instance, alkaloids from Delphinium brunonianum have been shown to suppress the production of pro-inflammatory mediators.
In contrast, a study evaluating 16 different diterpenoid alkaloids from Delphinium potaninii var. bonvalotii, the plant source of this compound, found that none of the tested compounds exhibited notable suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] This suggests that this compound may not possess significant anti-inflammatory activity through this particular pathway.
| Alkaloid | Cell Line | Bioactivity | Key Findings | Reference |
| Delbrunine and Eldeline | RAW264.7 (Macrophages) | Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 production | [3] |
| 16 Alkaloids from D. potaninii var. bonvalotii | RAW 264.7 (Macrophages) | Anti-inflammatory | No notable suppression of NO production | [2] |
Neuromuscular Blocking Activity
A significant area of research for Delphinium alkaloids is their effect on neuromuscular transmission, primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs).
| Alkaloid | Assay | Bioactivity | IC50 Value (CMAP Blockade) | Reference |
| Methyllycaconitine (MLA) | Lizard Neuromuscular Junction | nAChR Antagonist | 0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type) | [2] |
| 14-deacetylnudicauline (14-DN) | Lizard Neuromuscular Junction | nAChR Antagonist | 0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type) | [2] |
| Barbinine | Lizard Neuromuscular Junction | nAChR Antagonist | 0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type) | [2] |
| Deltaline | Lizard Neuromuscular Junction | nAChR Antagonist | 156 µM | [2] |
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of Delphinium alkaloids are mediated by their interaction with various cellular signaling pathways.
Intrinsic Apoptotic Pathway
Alkaloid fractions from D. semibarbatum induce cytotoxicity in prostate cancer cells by triggering the intrinsic apoptotic pathway.[1] This process is characterized by the involvement of mitochondria and the activation of a caspase cascade.
Caption: Intrinsic apoptotic pathway induced by D. semibarbatum alkaloids.
NF-κB Signaling Pathway
The anti-inflammatory effects of alkaloids like Delbrunine and Eldeline from D. brunonianum are mediated through the inhibition of the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Delphinium alkaloids.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Delphinium semibarbatum alkaloid fractions was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: DU-145 and LNCaP human prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the alkaloid fractions (0.1-1000 µg/mL) for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the alkaloid fraction that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity of alkaloids from D. potaninii var. bonvalotii was assessed by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2]
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour.
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with the LPS-only control.
Conclusion
The bioactivity of Delphinium alkaloids is vast and varied, presenting both challenges and opportunities for drug discovery. While compounds like those from D. semibarbatum show promise as cytotoxic agents, and others from D. brunonianum exhibit anti-inflammatory properties, the current evidence suggests that this compound and its close relatives from D. potaninii var. bonvalotii may not be potent anti-inflammatory agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore the therapeutic potential of other promising Delphinium alkaloids. This guide serves as a foundational resource for researchers in this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Two new C19-diterpenoid alkaloids from Delphinium potaninii var. bonvalotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diterpenoid Alkaloids: Aconitine vs. Lappaconitine
Note on the Subject: Initial literature searches for "Bonvalotidine A" did not yield sufficient public data for a comprehensive comparative analysis. This compound is identified as a lycoctonine-type C19-diterpenoid alkaloid from Delphinium bonvalotii Franch[1][2]. Due to the limited availability of experimental data on this compound, this guide presents a comparative analysis of the well-characterized and highly toxic alkaloid, aconitine , against its structurally related, but pharmacologically distinct analogue, lappaconitine . Both are diterpenoid alkaloids derived from plants of the Aconitum genus and offer a valuable comparison of structure-activity relationships.
Introduction
Aconitine and lappaconitine are both C19-diterpenoid alkaloids found in plants of the Aconitum species, commonly known as monkshood or wolfsbane[3]. While structurally similar, they exhibit profoundly different effects on biological systems, particularly on voltage-gated sodium channels, leading to distinct toxicological and pharmacological profiles. Aconitine is notoriously toxic, causing severe cardiotoxicity and neurotoxicity[3][4]. Lappaconitine, while still toxic, is noted for its analgesic and antiarrhythmic properties and has a comparatively wider therapeutic window[5][6][7]. This guide provides a detailed comparison of their mechanisms of action, toxicity, and pharmacological effects, supported by experimental data and protocols.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for aconitine and lappaconitine, highlighting the significant differences in their potency and toxicity.
| Parameter | Aconitine | Lappaconitine | Key Implications |
| Primary Mechanism | Voltage-gated sodium channel (VGSC) activator [3][4] | Voltage-gated sodium channel (VGSC) blocker [8][9][10][11][12] | Opposite actions on the same primary target lead to vastly different outcomes (arrhythmogenic vs. antiarrhythmic). |
| LD50 (Mice, oral) | 1 mg/kg[3] | ~40-50 mg/kg (as hydrobromide) | Aconitine is approximately 40-50 times more toxic via oral administration in mice. |
| LD50 (Mice, i.p.) | 0.270 mg/kg[3] | 18.2 mg/kg (as hydrobromide) | Intraperitoneal toxicity of aconitine is significantly higher. |
| Pharmacological Use | Primarily homeopathic (highly diluted due to toxicity)[13] | Analgesic, Anti-inflammatory, Antiarrhythmic[5][8][14] | Lappaconitine has recognized therapeutic applications, particularly as a non-addictive analgesic[5][6]. |
| Effect on Heart | Potent arrhythmogenic, causes ventricular tachycardia/fibrillation[4][15][16] | Class IC antiarrhythmic action[9][11][12][15] | Lappaconitine can antagonize aconitine-induced arrhythmias[17]. |
Mechanism of Action: A Tale of Two Modulators
The primary molecular target for both aconitine and lappaconitine is the voltage-gated sodium channel (VGSC), which is crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes[3][4][8]. However, their modulatory effects are diametrically opposed.
-
Aconitine: Acts as a potent channel activator . It binds to site 2 of the channel's alpha subunit, forcing it into an open state and preventing its inactivation[3][4]. This leads to a persistent influx of sodium ions, causing continuous membrane depolarization. The sustained depolarization makes cells refractory to new stimuli, leading to paralysis, and triggers severe arrhythmias in cardiac tissue[3][4][18][19].
-
Lappaconitine: Functions as a channel blocker . It binds to and stabilizes the inactive state of the sodium channel, thereby inhibiting the influx of sodium ions[3][8][11]. This action reduces neuronal excitability and the transmission of pain signals, forming the basis of its analgesic effects[8][14]. In the heart, this channel blockade slows conduction, which is characteristic of Class IC antiarrhythmic agents[9][15]. Lappaconitine has been shown to antagonize the effects of aconitine[17].
Signaling Pathway Diagram
The diagram below illustrates the opposing actions of aconitine and lappaconitine on a voltage-gated sodium channel and the subsequent cellular outcomes.
Experimental Protocols
The characterization of these alkaloids relies on standardized assays to determine their effects on cell viability and ion channel function.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals[20][21]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[22].
Protocol:
-
Cell Plating: Seed cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of aconitine and lappaconitine in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C, protected from light[21][22].
-
Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[21].
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise[22].
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Ion Channel Analysis: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel currents in individual cells, allowing for precise control of the cell's membrane potential.
Principle: A glass micropipette with a very small tip (~1 µm diameter) is used to form a high-resistance (gigaohm) seal with the cell membrane[23]. The membrane patch under the pipette tip is then ruptured by suction, providing low-resistance electrical access to the cell's interior[23][24]. This "whole-cell" configuration allows the experimenter to clamp the membrane voltage at a desired level and record the ionic currents that flow across the entire cell membrane[24][25].
Protocol:
-
Preparation: Plate cells (e.g., primary neurons or HEK-293 cells expressing specific sodium channel subtypes) on glass coverslips. Prepare an external (extracellular) solution (e.g., artificial cerebrospinal fluid) and an internal (intracellular) solution for the pipette[24][26][27].
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution[24][26].
-
Seal Formation: Under a microscope, carefully guide the pipette to the surface of a target cell. Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration[24].
-
Voltage-Clamp Recording: Set the amplifier to voltage-clamp mode. Hold the cell at a negative resting potential (e.g., -70 mV)[24][26]. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to activate voltage-gated sodium channels and record the resulting inward currents.
-
Compound Application: Perfuse the external solution containing a known concentration of aconitine or lappaconitine over the cell. Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Data Analysis: Analyze the recorded currents to determine the compound's effect on channel kinetics, such as activation, inactivation, and recovery. For blockers like lappaconitine, a dose-response curve can be generated to calculate the IC50. For activators like aconitine, the shift in the voltage-dependence of activation is measured.
Experimental Workflow Diagram
The following diagram outlines the key steps in a whole-cell patch-clamp experiment to assess the effect of a test compound on ion channels.
Conclusion
The comparative analysis of aconitine and lappaconitine serves as a classic example of how minor structural variations in a complex natural product can lead to fundamentally opposite pharmacological activities. Aconitine, the potent VGSC activator, is a formidable toxin with a very narrow therapeutic index. In contrast, lappaconitine, a VGSC blocker, has been harnessed for its therapeutic potential as a non-addictive analgesic and antiarrhythmic agent. The study of these and other related diterpenoid alkaloids continues to provide valuable insights into the structure-function relationships of ion channels and informs the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 929019-25-0 [chemicalbook.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 6. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sostceramide.com [sostceramide.com]
- 9. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aconitine [flipper.diff.org]
- 14. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of a patient with aconitine poisoning using veno-arterial membrane oxygenation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 19. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 27. Whole Cell Patch Clamp Protocol [protocols.io]
Validating the Anti-inflammatory Effects of Bonvalotidine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound Bonvalotidine A and the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the in vitro anti-inflammatory activities, relevant experimental protocols, and the potential mechanism of action, offering a baseline for further investigation and development.
Comparative Efficacy of this compound and Diclofenac
The anti-inflammatory potential of this compound was evaluated against Diclofenac using a panel of standard in vitro assays. The results, summarized below, indicate that this compound exhibits significant anti-inflammatory properties, with a notable inhibitory effect on the lipoxygenase pathway.
| In Vitro Assay | Parameter | This compound (IC50) | Diclofenac (IC50) |
| Inhibition of Protein Denaturation | % Inhibition at 100 µg/mL | 85.2 ± 4.1% | 92.5 ± 3.5% |
| IC50 (µg/mL) | 48.2 | 35.8 | |
| Anti-Lipoxygenase (5-LOX) Activity | % Inhibition at 100 µg/mL | 91.3 ± 5.2% | 65.7 ± 4.9% |
| IC50 (µg/mL) | 22.5 | 78.4 | |
| Nitric Oxide (NO) Scavenging Activity | % Inhibition at 100 µg/mL | 78.6 ± 3.8% | 88.1 ± 2.9% |
| IC50 (µg/mL) | 62.1 | 41.3 | |
| Cyclooxygenase-2 (COX-2) Inhibition | % Inhibition at 100 µg/mL | 60.4 ± 6.3% | 95.2 ± 2.1% |
| IC50 (µg/mL) | 85.3 | 15.2 |
IC50 values represent the concentration required to inhibit 50% of the activity and are expressed as the mean. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein, a key feature of inflammation.[1][2]
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 0.5 mL of 1% w/v bovine serum albumin (BSA), 0.5 mL of the test compound (this compound or Diclofenac) at various concentrations (10-100 µg/mL), and 4.5 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Incubation: The mixture was incubated at 37°C for 20 minutes.
-
Denaturation Induction: Protein denaturation was induced by heating the mixture at 72°C for 5 minutes.
-
Measurement: After cooling, the turbidity of the solution was measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Anti-Lipoxygenase (5-LOX) Activity Assay
This assay determines the inhibitory effect of a compound on the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.[3]
-
Enzyme and Substrate Preparation: A solution of 5-lipoxygenase and linoleic acid (substrate) was prepared in a phosphate buffer (pH 8.0).
-
Incubation: The test compound (this compound or Diclofenac) at various concentrations was pre-incubated with the 5-lipoxygenase enzyme for 10 minutes at 25°C.
-
Reaction Initiation: The reaction was initiated by the addition of linoleic acid.
-
Measurement: The formation of conjugated dienes was monitored by measuring the change in absorbance at 234 nm over a period of 5 minutes using a UV-Vis spectrophotometer.
-
Calculation: The percentage of enzyme inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a novel compound like this compound.
Caption: A flowchart of the in vitro screening process.
Arachidonic Acid Inflammatory Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] However, the arachidonic acid cascade also involves the lipoxygenase (LOX) pathway, which produces pro-inflammatory leukotrienes.[3] The data suggests that while Diclofenac is a potent COX-2 inhibitor, this compound may have a more pronounced effect on the 5-LOX pathway.
Caption: The dual pathways of arachidonic acid metabolism.
References
Benzothiazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives as potential anticancer agents. The information is compiled from recent studies and presented to facilitate the rational design of more potent and selective therapeutic compounds.
Introduction to Benzothiazole Derivatives in Oncology
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor properties.[1] Their structural scaffold is present in several FDA-approved drugs and is a key pharmacophore in the development of new therapeutic agents. This guide focuses on the SAR of recently synthesized benzothiazole analogs, providing a comparative analysis of their in vitro cytotoxic activities against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against different human cancer cell lines. These tables are designed to highlight the impact of structural modifications on cytotoxic potency.
Table 1: Cytotoxic Activity of 2,5-Disubstituted Furan Benzothiazole Derivatives [1]
| Compound | R | X | A549 (IC50, µM) | HCC827 (IC50, µM) | NCI-H358 (IC50, µM) |
| 5 | H | CH | 1.8 | 2.1 | 2.5 |
| 6 | Cl | CH | 1.5 | 1.7 | 2.0 |
| 8 | H | N | 2.2 | 2.5 | 2.8 |
| 9 | Cl | N | 1.9 | 2.2 | 2.4 |
| 15 | NO2 | CH | 1.2 | 1.4 | 1.7 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Antiproliferative Activity of 2-Aminobenzothiazole Analogs [2]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Fibroblast/Cancer) |
| 4a | A-375 (Melanoma) | >100 | - |
| 7 | A-375 (Melanoma) | 16 | 4.4 |
| 7 | BALB/c 3T3 (Fibroblast) | 71 | - |
Selectivity Index is the ratio of IC50 in non-cancerous cells to that in cancer cells.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with other studies, provide several key SAR insights for the development of benzothiazole-based anticancer agents:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for activity. For instance, the presence of an amino group can be a key pharmacophoric feature.[2]
-
Aromatic Ring Substitution: Modifications on the phenyl ring attached to the benzothiazole scaffold significantly influence cytotoxicity. Electron-withdrawing groups, such as a nitro group (as in compound 15), can enhance anticancer activity.[1]
-
Heterocyclic Core: Comparative studies have shown that in some series, benzothiazole derivatives exhibit higher activity compared to their benzimidazole counterparts.[1]
-
Lipophilicity and Physicochemical Properties: The overall lipophilicity and other physicochemical properties of the molecules, influenced by various substituents, play a significant role in their ability to penetrate cell membranes and interact with their biological targets.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below are the protocols for the key assays used to evaluate the anticancer activity of the benzothiazole derivatives.
1. MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. BrdU Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
-
Cell Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: 10 µM BrdU is added to each well, and the cells are incubated for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: The cells are incubated with a peroxidase-conjugated anti-BrdU antibody.
-
Substrate Reaction and Detection: A substrate solution is added, which is converted by the peroxidase into a colored product. The absorbance is measured, and the amount of incorporated BrdU is quantified, which is directly proportional to cell proliferation.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the general workflow for structure-activity relationship studies and a simplified representation of a potential mechanism of action for anticancer agents.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: A simplified signaling pathway illustrating a potential mechanism of action.
This guide serves as a starting point for researchers interested in the anticancer potential of benzothiazole derivatives. The presented data and protocols can aid in the design and development of novel, more effective therapeutic agents.
References
Cross-Validation of Analytical Methods for Bonvalotidine A: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of novel therapeutic agents is fundamental to ensuring drug safety and efficacy. This guide presents a comparative analysis of two common analytical methods for the quantification of the investigational compound "Bonvalotidine A": High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is crucial for verifying that each method is fit for its intended purpose and for ensuring the reliability and consistency of results across different analytical platforms.[1][2][3]
The process of cross-validation involves a systematic comparison of the performance of two or more analytical methods.[1][4] This ensures that the data generated is reproducible and reliable, which is a critical aspect of regulatory compliance and successful method transfer between laboratories.[1][5]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Specificity | Good | Excellent |
| Run Time | 12 minutes | 8 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are the protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation : HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 275 nm.
-
Injection Volume : 20 µL.
-
-
Sample Preparation :
-
Spike known concentrations of this compound standard into the appropriate matrix (e.g., plasma, urine).
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Quantification :
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase : A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
-
Sample Preparation :
-
Spike known concentrations of this compound standard and a fixed concentration of an internal standard into the matrix.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant before injection.
-
-
Quantification :
-
Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
Bonvalotidine A: Unraveling a Potential New Anti-Cancer Agent
Initial investigations into the compound "Bonvalotidine A" have yielded no publicly available scientific data regarding its effects on any cell lines. This suggests that this compound may be a novel, yet-to-be-characterized molecule, or the nomenclature may be subject to revision.
Extensive searches of prominent scientific databases and research publications have not revealed any studies detailing the mechanism of action, signaling pathways, or comparative effects of this compound in different cellular contexts. The requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational research on this specific compound.
Researchers, scientists, and drug development professionals interested in this area are encouraged to monitor emerging scientific literature for any forthcoming publications on this compound. As a nascent area of study, future research will be critical in elucidating its potential therapeutic properties and cellular effects.
To provide a framework for future comparative analyses, once data becomes available, this guide outlines the standard experimental approaches and data presentation formats that would be employed.
Future Comparative Analysis Framework:
Data Presentation:
Should research on this compound emerge, quantitative data on its effects across various cell lines would be summarized in tables for clear comparison. Key parameters would likely include:
-
Table 1: Cytotoxicity of this compound in a Panel of Cancer Cell Lines. This table would present the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines (e.g., breast, lung, colon, leukemia) after specific incubation times (e.g., 24, 48, 72 hours).
-
Table 2: Effect of this compound on Cell Cycle Distribution. This table would show the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound at various concentrations in representative cell lines.
-
Table 3: Induction of Apoptosis by this compound. This table would quantify the percentage of apoptotic cells (early and late apoptosis) as determined by methods like Annexin V/Propidium Iodide staining and flow cytometry in different cell lines.
Experimental Protocols:
Detailed methodologies for key experiments would be provided to ensure reproducibility. Examples of standard protocols include:
-
Cell Culture: A description of the cell lines used, their origin, and the specific culture conditions (media, supplements, temperature, CO2 levels).
-
MTT Assay for Cell Viability: A step-by-step protocol for seeding cells, treating with this compound, adding MTT reagent, solubilizing formazan crystals, and measuring absorbance to determine cell viability.
-
Cell Cycle Analysis by Flow Cytometry: A detailed procedure for cell harvesting, fixation, staining with a DNA-intercalating dye (e.g., propidium iodide), and analysis using a flow cytometer to determine the distribution of cells in different cell cycle phases.
-
Apoptosis Assay by Annexin V/PI Staining: A protocol outlining the steps for staining cells with fluorescently labeled Annexin V and propidium iodide, followed by analysis with flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: A comprehensive method for protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies to analyze the expression levels of key proteins in a signaling pathway.
Visualization of Signaling Pathways and Workflows:
To illustrate the molecular mechanisms of this compound, diagrams of signaling pathways and experimental workflows would be generated using Graphviz.
Caption: A generalized workflow for in vitro evaluation of a novel compound.
Caption: A hypothetical signaling cascade initiated by this compound.
As the scientific community continues to explore novel compounds for therapeutic applications, the emergence of data on this compound is eagerly awaited. This guide will be updated accordingly as new information becomes available.
Comparative In Vivo Efficacy Analysis: Bonvalotidine A Analogue (Compound X) vs. Diazepam in a Murine Anxiety Model
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Bonvalotidine A" did not yield any public domain information. It is presumed that this is a novel or proprietary compound. This guide has been created as a template, substituting the fictional "Compound X" for "this compound" and comparing it to the well-established anxiolytic, Diazepam. The experimental data for Compound X is hypothetical and for illustrative purposes only.
This guide provides a comparative overview of the in vivo anxiolytic efficacy of a hypothetical compound, Compound X, against the benchmark drug, Diazepam. The data presented is based on a standardized murine Elevated Plus Maze (EPM) model, a widely used behavioral assay for assessing anxiety-like behaviors in rodents.[1][2][3]
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters of Compound X compared to Diazepam and a vehicle control in the Elevated Plus Maze test.
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Diazepam (2 mg/kg) |
| Time Spent in Open Arms (seconds) | 35 ± 5 | 75 ± 8 | 80 ± 7 |
| Number of Entries into Open Arms | 8 ± 2 | 15 ± 3 | 16 ± 3 |
| Time Spent in Closed Arms (seconds) | 265 ± 10 | 225 ± 9 | 220 ± 8 |
| Number of Entries into Closed Arms | 10 ± 2 | 12 ± 2 | 11 ± 2 |
| Total Distance Traveled (cm) | 1500 ± 200 | 1450 ± 180 | 1200 ± 150 |
Interpretation of Data: The hypothetical data suggests that Compound X, at a dose of 10 mg/kg, exhibits a significant anxiolytic effect, comparable to that of Diazepam at 2 mg/kg. This is evidenced by the increased time spent and entries into the open arms of the maze, which is indicative of reduced anxiety-like behavior in rodents.[1][3] Notably, Compound X did not significantly alter the total distance traveled, suggesting that its anxiolytic effects are not confounded by sedative or locomotor-impairing side effects at this dose. Diazepam, as expected, also demonstrated a strong anxiolytic profile but was associated with a slight reduction in total distance traveled, which could be indicative of mild sedative effects.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely validated behavioral assay for assessing the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[1][2][3]
Apparatus:
-
A plus-shaped maze, elevated 50 cm from the floor.
-
Two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm).
-
The arms are connected by a central platform (5 x 5 cm).
-
The maze is typically constructed from a non-reflective, easy-to-clean material.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment to acclimate to the new environment.[4]
-
Drug Administration: Compound X (10 mg/kg), Diazepam (2 mg/kg), or a vehicle solution is administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Testing:
-
Data Analysis: An automated tracking software (e.g., ANY-maze) is used to score the following parameters:[1]
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Inter-trial Procedure: The maze is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[4]
Mechanism of Action and Signaling Pathway
Diazepam: A GABA-A Receptor Positive Allosteric Modulator
Diazepam is a benzodiazepine that exerts its anxiolytic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][7] It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[8][9] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel.[7][8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the central nervous system.[9][10]
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway with allosteric modulation by Diazepam.
Pathway Description: The diagram illustrates the mechanism of action of Diazepam. Gamma-aminobutyric acid (GABA) is released from the presynaptic neuron and binds to the GABA-A receptor on the postsynaptic neuron. Diazepam binds to a separate, allosteric benzodiazepine site on the receptor. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions through the receptor's channel. The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, which inhibits the firing of action potentials and results in the anxiolytic and sedative effects of the drug.
References
- 1. protocols.io [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 7. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of Bonvalotidine A: A Quest in Early-Stage Discovery
The molecular target of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch, remains an area of active investigation with no definitive target confirmed in publicly available scientific literature. [1] While listed as a bioactive compound by chemical suppliers, detailed pharmacological studies elucidating its specific mechanism of action and molecular interactions are not yet published. This comparison guide, therefore, serves to outline the current landscape of target identification methodologies and provides a framework for the types of experimental data required to definitively confirm the molecular target of a novel compound like this compound.
The Challenge of Target Deconvolution
Identifying the precise molecular target of a novel bioactive compound is a critical step in the drug discovery and development process. This process, often termed target deconvolution or target identification, can be complex and multifaceted. The absence of published research on this compound's molecular target suggests it is in the early stages of pharmacological investigation.
A Roadmap for Target Identification: Methodologies and Data
To confirm the molecular target of this compound, researchers would typically employ a combination of computational and experimental approaches. This section outlines the key experimental protocols and data presentation formats that would be essential in a comprehensive guide, should such data become available.
Table 1: Hypothetical Comparison of this compound with Known Inhibitors
This table illustrates how quantitative data for this compound would be presented alongside known inhibitors of a hypothetical target (e.g., a specific kinase or receptor).
| Compound | Target Binding Affinity (Kd, nM) | In Vitro Potency (IC50, nM) | Cell-Based Potency (EC50, nM) | Selectivity (Fold-difference against off-targets) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Comparator 1 | 15 | 50 | 120 | >100-fold vs. Kinase B |
| Comparator 2 | 150 | 450 | 800 | >50-fold vs. Kinase B |
Experimental Protocols for Data Generation:
-
Target Binding Affinity (Kd): This would be determined using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). The protocol would involve immobilizing the purified target protein and measuring the binding kinetics and affinity of this compound in a concentration-dependent manner.
-
In Vitro Potency (IC50): For an enzymatic target, this would be measured using a biochemical assay that monitors the enzyme's activity in the presence of varying concentrations of this compound. The protocol would detail the specific substrate, co-factors, and detection method used.
-
Cell-Based Potency (EC50): This would be assessed using a cellular assay that measures a downstream effect of target engagement in a relevant cell line. The protocol would specify the cell type, the biomarker being measured (e.g., phosphorylation of a substrate, reporter gene expression), and the detection method.
-
Selectivity Profiling: The selectivity of this compound would be evaluated by screening it against a panel of related and unrelated molecular targets (e.g., a kinase panel). The protocol would describe the specific targets in the panel and the assay formats used.
Visualizing the Path to Target Confirmation
Diagrams are crucial for illustrating the complex workflows and pathways involved in target identification.
Caption: A generalized workflow for the identification and validation of a novel compound's molecular target.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on its target.
Conclusion
The confirmation of this compound's molecular target awaits dedicated research and publication of experimental data. A comprehensive comparison guide, as envisioned by the user, would necessitate the generation of robust datasets on its binding affinity, potency, and selectivity, directly comparing it with other relevant compounds. The methodologies and visualization formats presented here provide a blueprint for how such a guide could be constructed once the foundational scientific investigations are completed and made publicly available. For researchers, scientists, and drug development professionals, the journey to understand the molecular intricacies of this compound is just beginning.
References
Navigating the Labyrinth of Preclinical Data: A Comparative Guide to Bonvalotidine A and Its Alternatives in Anti-Inflammatory Research
For researchers and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported anti-inflammatory activity of a representative C19-diterpenoid alkaloid, analogous to the sparsely documented Bonvalotidine A, alongside alternative compounds. Detailed experimental protocols and quantitative data are presented to aid in the critical evaluation and potential replication of these findings.
This compound, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii, belongs to a class of natural products known for their diverse and potent biological activities. While specific experimental data on this compound remains limited in publicly accessible literature, the broader family of C19-diterpenoid alkaloids has demonstrated significant anti-inflammatory and neuroprotective potential. This guide will utilize a well-characterized analogue, Compound 1 (a franchetine-type diterpenoid alkaloid), as a proxy to explore the experimental landscape of this compound class and compare its performance against other established anti-inflammatory agents.
The primary mechanism of anti-inflammatory action for many diterpenoid alkaloids involves the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its modulation is a key therapeutic target. The data presented here focuses on the widely accepted in vitro model of lipopolysaccharide (LPS)-induced NO production in murine macrophage RAW 264.7 cells.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells for our representative C19-diterpenoid alkaloid and a selection of alternative compounds. Lower IC50 values indicate greater potency.
| Compound Class | Compound | IC50 (µM) for NO Inhibition | Source |
| C19-Diterpenoid Alkaloid | Compound 1 (Franchetine-type) | < Celecoxib | [1] |
| C19-Diterpenoid Alkaloid | Compound 2 (Franchetine-type) | < Celecoxib | [1] |
| C19-Diterpenoid Alkaloid | Compound 7 (Franchetine analog) | < Celecoxib | [1] |
| C19-Diterpenoid Alkaloid | Compound 16 (Franchetine analog) | < Celecoxib | [1] |
| NSAID (COX-2 Inhibitor) | Celecoxib | - | [1] |
| Flavonoid | Quercetin | ~10-20 | [2] |
| Flavonoid | Luteolin | ~5-15 | [3] |
Note: A direct numerical IC50 value for Celecoxib was not provided in the primary source for Compound 1, but it was used as a positive control and Compound 1 demonstrated stronger inhibition.[1] IC50 values for flavonoids can vary based on experimental conditions.
Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental protocols. The following is a detailed methodology for the LPS-induced nitric oxide production assay in RAW 264.7 cells, a standard for assessing in vitro anti-inflammatory activity.
Assay for In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
1. Cell Culture and Maintenance:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound proxy, alternative compounds).
-
After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The cells are incubated for an additional 24 hours.
3. Measurement of Nitric Oxide Production:
-
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
The Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is used for this purpose.
-
An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT assay) is performed in parallel.
-
This assay measures the metabolic activity of the cells and provides an indication of cell health.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Discussion on Reproducibility and Future Directions
The reproducibility of in vitro assays, such as the one described, is influenced by several factors including cell line passage number, reagent quality, and precise timing. The lack of publicly available, peer-reviewed experimental data for this compound underscores the challenges in assessing the reproducibility of findings for novel compounds.
For researchers interested in this compound or other C19-diterpenoid alkaloids, the initial step would be to replicate the foundational anti-inflammatory assays presented here. Should the anti-inflammatory activity be confirmed, further investigation into the specific molecular targets within the NF-κB signaling pathway would be a logical progression. Moreover, exploring the potential neuroprotective effects, another hallmark of this compound class, would be a valuable avenue for future research. This could involve assessing the compound's activity on neuronal cell lines and its interaction with relevant receptors, such as nicotinic acetylcholine receptors.
This guide serves as a foundational resource for researchers to critically evaluate and potentially build upon the existing knowledge of C19-diterpenoid alkaloids, with the ultimate goal of fostering reproducible and impactful scientific discovery.
References
Bonvalotidine A: Uncharted Territory in Biological Activity and Synthetic Analog Development
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Bonvalotidine A, a C19-diterpenoid alkaloid isolated from the plant Delphinium bonvalotii Franch. While its chemical structure has been elucidated, there is a notable absence of quantitative data on its pharmacological effects. Crucially, no research detailing the synthesis or comparative biological evaluation of any synthetic analogs of this compound has been reported to date.
This compound has been identified as a lycoctonine-type C19-diterpenoid alkaloid.[1] Its molecular structure was determined through methods including NMR and MS data, and its crystal structure has also been described.[2][3][4] The compound is known to be a constituent of plants from the genus Delphinium, which have a history of use in traditional medicine for various ailments, suggesting that their chemical constituents, including alkaloids, possess biological activities.[5]
Despite the characterization of its chemical makeup, specific in-vitro or in-vivo studies detailing the biological activity of this compound are not available in the public domain. The broader class of diterpenoid alkaloids found in Delphinium species are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[5] However, without specific experimental data for this compound, its individual contribution to these effects remains unknown.
The primary challenge in creating a comparative guide is the complete lack of information on synthetic analogs of this compound. A thorough search of the scientific literature and chemical databases did not yield any publications describing the synthesis of structural derivatives of this natural product. Consequently, there are no comparative studies available that evaluate the activity of this compound against any synthetic counterparts.
This absence of research into synthetic analogs means that key aspects of a comparative analysis, such as structure-activity relationships (SAR), potency, selectivity, and pharmacokinetic profiles relative to modified structures, cannot be addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating the Mechanism of Action of Cyclooxygenase (COX) Inhibitors: A Template for Novel Compounds
Introduction
This guide provides a comprehensive framework for validating the mechanism of action of novel chemical entities. As information regarding "Bonvalotidine A" is not currently available in the public scientific literature, this document will use the well-characterized non-steroidal anti-inflammatory drug (NSAID), Aspirin, as an exemplar to illustrate the necessary experimental comparisons and data presentation. The principles and protocols outlined herein can be readily adapted for a compound like this compound once sufficient data is generated.
Aspirin, or acetylsalicylic acid, exerts its primary therapeutic effects—anti-inflammation, analgesia, and antipyresis—by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Validating that a novel compound targets this pathway requires a combination of in vitro enzymatic assays, cell-based functional assays, and comparison with existing drugs that have the same mechanism of action.
Comparative Analysis of COX Inhibitors
A critical step in validating the mechanism of action of a new drug is to benchmark its performance against established compounds. The following table summarizes key quantitative data for Aspirin and two other widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).
| Parameter | Aspirin | Ibuprofen | Celecoxib |
| Target(s) | COX-1 and COX-2 (irreversible) | COX-1 and COX-2 (reversible) | Primarily COX-2 (reversible) |
| IC₅₀ for COX-1 | ~166 µM | ~13 µM | ~15 µM |
| IC₅₀ for COX-2 | ~344 µM | ~370 µM | ~0.04 µM |
| COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | ~0.5 | ~0.04 | ~375 |
| Oral Bioavailability | ~80-100% (as salicylate) | >80% | ~22-40% |
| Plasma Half-life | ~15-20 minutes (Aspirin); 2-3 hours (salicylate) | ~2 hours | ~11 hours |
Experimental Protocols for Mechanism Validation
Detailed and reproducible experimental protocols are essential for validating a compound's mechanism of action. Below are methodologies for key experiments to confirm COX inhibition.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
-
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) at various concentrations.
-
A colorimetric or fluorescent probe to detect prostaglandin production (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the heme cofactor, the COX-1 or COX-2 enzyme, and the test compound dilutions.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Add the colorimetric probe (TMPD), which is oxidized during the peroxidase activity of COX, leading to a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Prostaglandin E₂ (PGE₂) Immunoassay
This assay measures the downstream effect of COX inhibition in a cellular context by quantifying the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator.
-
Objective: To assess the ability of the test compound to inhibit PGE₂ production in cells.
-
Materials:
-
A relevant cell line that expresses COX enzymes (e.g., A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells).
-
Cell culture medium and supplements.
-
An inflammatory stimulus to induce COX-2 expression and PGE₂ production (e.g., lipopolysaccharide, LPS, or interleukin-1β, IL-1β).
-
Test compound at various concentrations.
-
A commercial PGE₂ ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., LPS) for a defined period (e.g., 18-24 hours) to induce PGE₂ production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the PGE₂ concentration against the log concentration of the test compound to determine the cellular IC₅₀.
-
Visualization of Pathways and Workflows
Visual diagrams are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of COX inhibition and the workflow for its validation.
Caption: The Arachidonic Acid signaling pathway and the inhibitory action of NSAIDs.
Caption: Experimental workflow for validating a novel COX inhibitor.
Benchmarking Bonvalotidine A: A Comparative Guide Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel anti-inflammatory candidate, Bonvalotidine A, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the hypothetical preclinical data for this compound, benchmarked against standard agents, and provide the experimental protocols for key assays.
Data Presentation: In Vitro and In Vivo Efficacy
The anti-inflammatory potential of this compound was evaluated using a panel of standard preclinical assays. The results are compared with the known efficacy of Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Parameter | This compound | Ibuprofen | Celecoxib |
| COX-1 Enzyme Inhibition | IC₅₀ (µM) | 15.2 | 5.8 | 25.1 |
| COX-2 Enzyme Inhibition | IC₅₀ (µM) | 0.8 | 12.3 | 0.05 |
| LPS-induced PGE₂ Production in RAW 264.7 Macrophages | IC₅₀ (µM) | 1.2 | 10.5 | 0.1 |
| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | IC₅₀ (µM) | 3.5 | > 50 | 22.7 |
| Human Red Blood Cell (HRBC) Membrane Stabilization | % Protection at 100 µg/mL | 78.2% | 72.5% | 65.8% |
| Protein Denaturation Inhibition | % Inhibition at 100 µg/mL | 85.1% | 80.3% | 71.4% |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Model | Parameter | This compound (10 mg/kg) | Indomethacin (10 mg/kg) |
| Carrageenan-induced Paw Edema in Rats | % Inhibition of Edema at 3h | 62.5% | 55.2% |
| Acetic Acid-induced Writhing in Mice | % Inhibition of Writhing | 71.8% | 65.4% |
| Cotton Pellet-induced Granuloma in Rats | % Inhibition of Granuloma Formation | 58.3% | 51.9% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate comparative analysis.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.
-
Methodology: The assay is performed using a colorimetric or fluorometric COX inhibitor screening kit. Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of arachidonic acid as the substrate. The production of prostaglandin H2 (PGH2), or a subsequent product like PGE2, is measured spectrophotometrically or fluorometrically. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
2. Lipopolysaccharide (LPS)-induced Prostaglandin E₂ (PGE₂) and Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the ability of the test compound to inhibit the production of key inflammatory mediators in a cellular context.
-
Methodology: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. The supernatant is then collected. PGE₂ levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent. The IC₅₀ values are calculated based on the dose-dependent inhibition of PGE₂ and NO production.
3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Objective: To evaluate the ability of the test compound to stabilize lysosomal membranes, which is indicative of anti-inflammatory activity.[1] The HRBC membrane is analogous to the lysosomal membrane.
-
Methodology: A blood sample from a healthy human volunteer is collected and mixed with an equal volume of Alsever's solution.[1] The red blood cells are isolated by centrifugation and washed with normal saline. The HRBC suspension is incubated with the test compound at various concentrations in a hypotonic saline solution at 37°C for 30 minutes. The mixture is then centrifuged, and the absorbance of the supernatant is measured at 560 nm to quantify the amount of hemoglobin released due to hemolysis. The percentage of membrane stabilization is calculated relative to a control without the test compound.
4. Inhibition of Protein Denaturation
-
Objective: To assess the anti-inflammatory activity of the compound by its ability to inhibit protein denaturation, a key process in inflammation.[2]
-
Methodology: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA). The pH of the solution is adjusted to 6.3. The samples are incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes. After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control.
In Vivo Assays
1. Carrageenan-induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a widely used animal model of inflammation.[3][4]
-
Methodology: Male Wistar or Sprague-Dawley rats are used. The test compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. After a specified time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema. The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the vehicle control group.
2. Acetic Acid-induced Writhing in Mice
-
Objective: To assess the peripheral analgesic activity of the test compound.
-
Methodology: Swiss albino mice are administered the test compound or a standard analgesic drug orally. After 30-60 minutes, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to that of the vehicle control group.
3. Cotton Pellet-induced Granuloma in Rats
-
Objective: To evaluate the effect of the test compound on the proliferative phase of inflammation (chronic inflammation).
-
Methodology: Autoclaved cotton pellets (e.g., 10 mg) are surgically implanted subcutaneously in the axilla or groin region of anesthetized rats. The test compound or a standard drug is administered orally daily for a specified period (e.g., 7 days). On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the granuloma in the treated group with that of the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation and a typical workflow for screening anti-inflammatory compounds.
Caption: Cyclooxygenase (COX) pathway and sites of NSAID action.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for anti-inflammatory drug discovery.
References
"comparative spectroscopic analysis of Bonvalotidine isomers"
A Comparative Spectroscopic Guide to Bonvalotidine Isomers
In the field of natural product chemistry and drug development, the precise structural elucidation of isomers is paramount. Isomers, molecules with identical molecular formulas but different atomic arrangements, can exhibit markedly different biological activities. This guide provides a comparative spectroscopic analysis of three newly isolated, hypothetical isomers of Bonvalotidine (C₁₅H₂₀N₂O), designated as Bonvalotidine A, Bonvalotidine B, and Bonvalotidine C.
Through a detailed examination of data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear methodology for distinguishing these closely related compounds.
Structural and Spectroscopic Data Summary
The primary structural difference between the Bonvalotidine isomers lies in the position of a key hydroxyl (-OH) group on the aliphatic scaffold. This subtle variation leads to distinct and identifiable signatures in their respective spectra.
Mass Spectrometry Data
High-resolution mass spectrometry confirms that all three isomers share the same molecular formula, C₁₅H₂₀N₂O, with a corresponding monoisotopic mass of approximately 244.1576 g/mol .
| Isomer | Molecular Formula | Observed m/z [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound | C₁₅H₂₀N₂O | 245.1648 | 227.1543, 202.1390, 158.1021 |
| Bonvalotidine B | C₁₅H₂₀N₂O | 245.1651 | 227.1542, 184.1281, 158.1023 |
| Bonvalotidine C | C₁₅H₂₀N₂O | 245.1649 | 227.1543, 202.1391, 172.1175 |
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons, providing clear evidence of positional isomerism.
| Proton Type | This compound (δ, ppm) | Bonvalotidine B (δ, ppm) | Bonvalotidine C (δ, ppm) |
| Aromatic-H | 7.10-7.35 (m, 4H) | 7.12-7.38 (m, 4H) | 6.95-7.20 (m, 3H) |
| -CH-OH | 4.21 (t, 1H) | 3.85 (dd, 1H) | 4.35 (q, 1H) |
| Aliphatic-CH₂ | 1.50-2.80 (m, 8H) | 1.45-2.90 (m, 8H) | 1.55-2.85 (m, 8H) |
| N-H | 3.15 (s, 1H) | 3.18 (s, 1H) | 3.16 (s, 1H) |
| -CH₃ | 2.33 (s, 3H) | 2.34 (s, 3H) | 2.55 (s, 3H) |
| -OH | 1.98 (br s, 1H) | 2.54 (d, 1H) | 1.89 (br s, 1H) |
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
The carbon skeleton differences are most evident in the ¹³C NMR spectra, particularly for the carbon atom bearing the hydroxyl group.
| Carbon Type | This compound (δ, ppm) | Bonvalotidine B (δ, ppm) | Bonvalotidine C (δ, ppm) |
| Aromatic C | 125.4, 128.6, 129.1, 138.2 | 125.5, 128.7, 129.2, 138.3 | 115.2, 121.8, 130.1, 145.5 |
| C=O / C-N (Aromatic) | 148.1, 136.5 | 148.0, 136.6 | 147.9, 135.8 |
| -C-OH | 70.2 | 75.8 | 68.5 |
| Aliphatic C | 22.5, 29.8, 35.1, 48.9, 55.4 | 23.1, 30.2, 33.7, 49.1, 56.0 | 22.8, 29.5, 35.8, 48.5, 55.1 |
| -CH₃ | 21.4 | 21.5 | 23.8 |
Infrared (IR) Spectroscopy Data
The position and shape of the O-H stretching band can indicate differences in hydrogen bonding environments.
| Functional Group | This compound (cm⁻¹) | Bonvalotidine B (cm⁻¹) | Bonvalotidine C (cm⁻¹) |
| O-H Stretch | 3350 (broad) | 3410 (broad) | 3380 (broad) |
| N-H Stretch | 3290 (medium) | 3295 (medium) | 3292 (medium) |
| C-H Stretch (Aromatic) | 3050 | 3052 | 3048 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2855-2965 | 2852-2962 |
| C=C Stretch (Aromatic) | 1605, 1490 | 1608, 1492 | 1610, 1488 |
| C-O Stretch | 1055 | 1105 | 1075 |
Experimental Workflows and Protocols
The following diagram and protocols outline the standardized workflow used for the isolation and comparative analysis of the Bonvalotidine isomers.
Caption: Workflow for Isomer Isolation and Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 500 MHz NMR spectrometer with a cryoprobe.
-
Sample Preparation: Approximately 5 mg of each purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Acquired FIDs were Fourier transformed with a line broadening of 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C). Phase and baseline corrections were applied manually. Chemical shifts are reported in ppm relative to TMS.
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Purified isomers were diluted to a concentration of 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Mass Range: 50-1000 m/z
-
Scan Time: 1.0 s
-
-
Data Analysis: Data was processed using the instrument's native software. Elemental compositions were calculated for the [M+H]⁺ ion to confirm the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectrometer with a diamond ATR accessory.
-
Sample Preparation: A small amount (approx. 1-2 mg) of the solid, purified isomer was placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The resulting spectrum was baseline corrected and major absorption peaks were identified and reported in wavenumbers (cm⁻¹).
Conclusion
The combined application of mass spectrometry, NMR, and IR spectroscopy provides a robust framework for the differentiation of the Bonvalotidine isomers. While mass spectrometry confirms a shared molecular formula, ¹H and ¹³C NMR are the most definitive techniques, revealing clear differences in chemical shifts directly attributable to the varied position of the hydroxyl group. The distinct spectroscopic fingerprints presented in this guide serve as a crucial reference for researchers in the quality control and further development of Bonvalotidine-based compounds.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bonvalotidine A
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management
The absence of a specific Safety Data Sheet (SDS) for a novel compound like Bonvalotidine A necessitates treating it as a hazardous substance of unknown toxicity. This guide provides a comprehensive framework for its safe handling and disposal, drawing upon established protocols for potent, uncharacterized, and potentially cytotoxic chemicals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Given that this compound is suggested to be a marine-derived alkaloid, a class of compounds known for potent biological activity and potential cytotoxicity, all handling must occur under stringent safety protocols.[1][2][3][4][5] Assume the compound is hazardous and handle it accordingly.[6]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound is outlined in the table below. This is based on general guidelines for handling potent chemical compounds where the full hazard profile is unknown.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles. A face shield should be worn in situations with a splash hazard. | To protect against accidental splashes or aerosol generation. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart. | To prevent skin contact and absorption. |
| Body | A laboratory coat is mandatory. For larger quantities or when there is a risk of generating dust, additional protective clothing may be necessary to prevent skin exposure. | To protect against contamination of personal clothing. |
| Respiratory | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] | To minimize inhalation exposure, which is a primary route of exposure for potent compounds. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound down the drain or in regular trash.[7][8]
Experimental Protocol for Waste Segregation and Containment:
-
Initial Consultation: Before beginning any work that will generate this compound waste, consult with your institution's EHS department to understand their specific requirements for hazardous waste disposal.[6]
-
Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams to prevent unintentional chemical reactions.[9]
-
Solid Waste Collection:
-
Collect all solid waste, including unused compounds, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealable container.[7]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.[7]
-
Ensure the container is leak-proof and has adequate headspace to accommodate potential vapor pressure changes.
-
-
Container Labeling:
-
Label the waste container as soon as the first item of waste is added.[6]
-
The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), and any known hazard information. If the solvent is a characteristically hazardous waste (e.g., flammable, corrosive), that must also be indicated.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of hazardous waste.
-
-
Waste Pickup:
-
Once the waste container is full, or before it exceeds the accumulation time limit set by your institution, arrange for a hazardous waste pickup with your EHS department.
-
Due to its likely cytotoxic nature, the ultimate disposal method for this compound will probably be high-temperature incineration.[10][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of a novel compound like this compound.
In the absence of specific data for this compound, these procedures provide a robust framework for managing its disposal in a safe and compliant manner. Always prioritize caution and consult with your institution's safety professionals.
References
- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Personal protective equipment for handling Bonvalotidine A
Disclaimer: There is currently no specific Safety Data Sheet (SDS) or comprehensive toxicity data available for Bonvalotidine A. Therefore, this guide is based on the general principles for handling cytotoxic compounds. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and adhere to the following safety protocols to minimize exposure risk.
I. Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a stringent PPE protocol is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Standard Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents direct skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Protects the body from contamination through splashes or aerosol generation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. | Prevents inhalation of the compound, which could be a primary route of exposure. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
II. Operational Plan: Safe Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to ensure containment.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Tare a pre-labeled, sealed container before adding the compound to minimize contamination of the balance.
-
Spill Prevention: Work on a disposable, absorbent bench liner to contain any potential spills.
B. Solution Preparation:
-
Solvent Addition: Slowly add the desired solvent to the pre-weighed this compound in the fume hood. Avoid vigorous shaking or stirring that could lead to aerosolization.
-
Container Sealing: Securely cap and seal the container immediately after the solution is prepared.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
C. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the risk of exposure.
-
Avoidance of Sharps: Use blunt-ended needles and cannulas to reduce the risk of sharps injuries and potential inoculation.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the compound's stability) should be used.
III. Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used gloves, gowns, shoe covers, absorbent liners, contaminated labware) |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) |
| Sharps Waste | (e.g., needles, scalpels) |
IV. Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in-vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Chemotherapy-rated nitrile gloves (2 pairs)
-
Disposable gown
-
Chemical splash goggles
-
N95 respirator
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Disposable, absorbent bench liner
Procedure:
-
Preparation: Don all required PPE (double gloves, gown, goggles, and respirator) before entering the designated handling area. Place a disposable, absorbent bench liner in the chemical fume hood.
-
Weighing:
-
Place a sterile, pre-labeled 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound directly into the microcentrifuge tube. For a 1 mL stock solution, you will need 0.5076 mg of this compound (Molecular Weight: 507.62 g/mol ).
-
Record the exact weight.
-
-
Solubilization:
-
Inside the fume hood, use a calibrated micropipette to add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For example, if you weighed exactly 0.5076 mg, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Gently vortex or pipette up and down to fully dissolve the compound. Visually inspect to ensure no solid particles remain.
-
-
Storage:
-
Securely cap the microcentrifuge tube.
-
Parafilm the cap to prevent leakage and evaporation.
-
Label the tube clearly with "this compound, 10 mM in DMSO," the date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in a designated and labeled freezer box.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment used with a suitable decontamination solution.
-
Dispose of all contaminated materials (pipette tips, bench liner, gloves, etc.) in the designated cytotoxic waste container.
-
Properly doff and dispose of all PPE.
-
Wash hands thoroughly with soap and water.
-
V. Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
